molecular formula C8H6BrClO2 B040542 Methyl 4-bromo-3-chlorobenzoate CAS No. 117738-74-6

Methyl 4-bromo-3-chlorobenzoate

Cat. No.: B040542
CAS No.: 117738-74-6
M. Wt: 249.49 g/mol
InChI Key: BPJMNAWSHVKGHE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chlorobenzoate is a high-purity, multifunctional aromatic ester designed for advanced organic synthesis and pharmaceutical research. This compound serves as a versatile and critical synthetic intermediate, featuring two distinct halogen substituents—bromo and chloro—at the meta and para positions relative to the electron-withdrawing ester group. This specific substitution pattern activates the benzene ring for sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the systematic construction of complex, polysubstituted biaryl and other aromatic architectures. The bromo substituent is typically more reactive in palladium-catalyzed processes, enabling selective functionalization at the 4-position, while the chloro group at the 3-position can be leveraged in subsequent, often more challenging, coupling reactions or serve as a permanent handle for further derivatization. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the benzyl alcohol, significantly expanding its utility as a molecular scaffold. Its primary research value lies in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials, where it acts as a core building block for structure-activity relationship (SAR) studies and lead compound optimization. Researchers will find this reagent essential for constructing tailored aromatic systems with precise substitution patterns, facilitating the exploration of new chemical space in medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMNAWSHVKGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625229
Record name Methyl 4-bromo-3-chlorobenzoate
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117738-74-6
Record name Methyl 4-bromo-3-chlorobenzoate
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Record name Methyl 4-Bromo-3-chlorobenzoate
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Foundational & Exploratory

Synthesis of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic pathway for Methyl 4-bromo-3-chlorobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The document details the experimental protocol for the synthesis, presents relevant quantitative data, and visualizes the reaction pathway.

Overview of the Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves the esterification of 4-bromo-3-chlorobenzoic acid. This method is efficient due to the commercial availability of the starting carboxylic acid. The reaction proceeds by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or dry hydrogen chloride gas.

Experimental Protocol: Fischer Esterification

This section details the laboratory-scale synthesis of this compound from 4-bromo-3-chlorobenzoic acid. The following protocol is adapted from established procedures for similar halogenated benzoic acids.[3][4]

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or dry Hydrogen Chloride gas)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-chlorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Redissolve the crude product in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 4-bromo-3-chlorobenzoic acid

PropertyValueReference
Molecular Formula C₇H₄BrClO₂[5]
Molecular Weight 235.46 g/mol
CAS Number 25118-59-6[6]
Appearance Solid
Melting Point 220-224 °C
Purity 97%

Table 2: Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[3]
Molecular Weight 249.49 g/mol [3]
CAS Number 117738-74-6[2]
Appearance White to light yellow powder/crystal
Purity >96.0% (GC)
Melting Point 57.0 to 61.0 °C

Synthesis Pathway Visualization

The following diagram illustrates the Fischer esterification of 4-bromo-3-chlorobenzoic acid to yield this compound.

Synthesis_Pathway A 4-bromo-3-chlorobenzoic acid D This compound A->D Fischer Esterification B Methanol (CH3OH) B->D C H+ (cat.) C->D E Water (H2O)

Caption: Fischer Esterification of 4-bromo-3-chlorobenzoic acid.

Alternative Synthesis Considerations: The Sandmeyer Reaction

While direct esterification is the preferred method, an alternative, multi-step approach could involve the Sandmeyer reaction.[7][8] This versatile reaction allows for the introduction of halide substituents onto an aromatic ring via a diazonium salt intermediate.[7][9] For instance, a suitably substituted aminobenzoic acid could be diazotized and subsequently treated with copper(I) bromide and copper(I) chloride to introduce the bromo and chloro groups respectively. However, this route is more complex and may result in lower overall yields compared to the direct esterification of the commercially available 4-bromo-3-chlorobenzoic acid. The Sandmeyer reaction is a powerful tool for generating substitution patterns that are not easily accessible through other means.[10]

References

An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both bromo and chloro substituents on the benzene ring, allows for selective chemical transformations, making it a versatile building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis and purification, and an analysis of its spectral data. Furthermore, its reactivity and potential applications, particularly in the realm of pharmaceutical development, are discussed.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to light-colored powder or crystal.[1] Its core structure consists of a benzene ring substituted with a methyl ester group, a bromine atom at position 4, and a chlorine atom at position 3.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO₂[2]
Molecular Weight 249.49 g/mol [2]
IUPAC Name This compound[2]
CAS Number 117738-74-6[2]
Appearance White to light yellow to light orange powder to crystal
Melting Point 57.0 to 61.0 °C[1]
Boiling Point (Predicted) 309.1 ± 22.0 °C[1]
Density (Predicted) 1.604 ± 0.06 g/cm³[1]
Solubility Soluble in Methanol[1][3]
InChI InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3[2]
SMILES COC(=O)C1=CC(=C(C=C1)Br)Cl[2]

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, using methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol details the esterification of 4-bromo-3-chlorobenzoic acid using chlorotrimethylsilane as a catalyst in methanol.[4]

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane (TMSCl)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 ml) in a round-bottom flask, add chlorotrimethylsilane (2 ml).

  • Stir the resulting mixture at room temperature over a weekend.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvents under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (60 ml).

  • Wash the organic layer with 5% sodium bicarbonate solution (2 x 10 ml) followed by brine (20 ml) in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the filtrate to dryness to yield the crude product.[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or a mixture of ethyl acetate and hexanes to obtain a creamy solid.[4]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 4-bromo-3-chlorobenzoic acid D Stir at RT A->D B Methanol (Solvent/Reagent) B->D C Chlorotrimethylsilane (Catalyst) C->D E Evaporation D->E Reaction Completion F Extraction with EtOAc E->F G Washing (NaHCO3, Brine) F->G H Drying (MgSO4) G->H I Filtration & Evaporation H->I J Product: this compound I->J

Caption: Synthesis and work-up workflow for this compound.

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

Table 2: Experimental ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
8.09d1.4Aromatic H[4]
7.75dd1.4, 8.3Aromatic H[4]
6.68d8.3Aromatic H[4]
3.91s--OCH₃[4]

Solvent: CDCl₃

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~135C-Cl
~133C-Br
~132Aromatic C-H
~131Aromatic C-H
~130Aromatic C (quaternary)
~128Aromatic C-H
~53-OCH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1725StrongC=O (ester) stretch
~1580, ~1470Medium-StrongAromatic C=C stretch
~1250StrongC-O (ester) stretch
~1100MediumC-Cl stretch
~680MediumC-Br stretch
Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
248/250/252[M]⁺ isotopic pattern for one Br and one Cl atom
217/219/221[M - OCH₃]⁺
170/172[M - Br]⁺
142/144[M - Br - CO]⁺

Reactivity and Applications

This compound is a key intermediate in organic synthesis due to its distinct reactive sites. The bromo and chloro substituents on the aromatic ring, along with the methyl ester group, offer multiple avenues for functionalization.

Reactivity
  • Suzuki-Miyaura Coupling: The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or vinyl groups at the 4-position.

  • Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides, reactions at the halogenated positions can be achieved under specific conditions.

  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, under acidic or basic conditions. This provides a handle for further transformations, such as amide bond formation.

Logical_Relationship cluster_reactivity Reactivity cluster_products Potential Products A This compound B Suzuki-Miyaura Coupling (at Bromine) A->B C Nucleophilic Aromatic Substitution A->C D Ester Hydrolysis A->D E 4-Aryl/Vinyl-3-chlorobenzoates B->E F Substituted Benzoates C->F G 4-Bromo-3-chlorobenzoic acid D->G

Caption: Reactivity profile of this compound.
Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. Its utility as a reactant has been noted in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which are investigated as histone deacetylase (HDAC) inhibitors.[7] HDAC inhibitors are a class of compounds being explored for the treatment of cancers and other diseases. The ability to selectively functionalize the aromatic ring makes this compound a valuable starting material for creating libraries of novel compounds for drug discovery screening.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically useful building block with well-defined chemical and physical properties. Its straightforward synthesis and versatile reactivity make it an important intermediate for the preparation of a wide range of more complex molecules, particularly in the field of medicinal chemistry. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective use in their research and development endeavors.

References

Methyl 4-bromo-3-chlorobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of Methyl 4-bromo-3-chlorobenzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Molecular Structure and Chemical Identity

This compound is a disubstituted methyl benzoate. The benzene ring is substituted with a bromine atom at position 4 and a chlorine atom at position 3, with a methyl ester group at position 1.

Chemical Identifiers [1][2][3]

Identifier Value
IUPAC Name This compound[1]
CAS Number 117738-74-6[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
InChI InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3[1]
InChIKey BPJMNAWSHVKGHE-UHFFFAOYSA-N[1]

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)Cl[1] |

Molecular Visualization

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 O_double O C_ester->O_double = O_single O C_ester->O_single C_methyl CH3 O_single->C_methyl

Caption: 2D representation of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Solid[4]
Purity 98%[4]
Molecular Weight 249.4890 g/mol [4]

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid.[5]

Experimental Protocol: Esterification of 4-bromo-3-chlorobenzoic acid

A common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

  • Materials:

    • 4-bromo-3-chlorobenzoic acid[6][7][8][9]

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated) or dry hydrogen chloride gas[10]

    • Sodium bicarbonate (saturated solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Procedure:

    • To a solution of 4-bromo-3-chlorobenzoic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, bubble dry hydrogen chloride gas through the methanol solution.[10]

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

synthesis_workflow Synthesis of this compound reactant 4-bromo-3-chlorobenzoic acid + Methanol catalyst Acid Catalyst (e.g., H2SO4) reaction Esterification Reaction (Reflux) reactant->reaction catalyst->reaction workup Work-up (Neutralization, Extraction, Drying) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Analog-Based Analysis)

4.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the ester functional group and the substituted benzene ring.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
C=O (ester) ~1720-1740Strong absorption. Data from analogous compounds like methyl 4-bromobenzoate show a strong peak around 1750 cm⁻¹.[11]
C-O (ester) ~1250-1300 and ~1000-1100Two distinct stretching vibrations.
Aromatic C=C ~1450-1600Multiple bands of variable intensity.
Aromatic C-H ~3000-3100 (stretch) and ~690-900 (out-of-plane bend)The out-of-plane bending pattern will be indicative of the 1,2,4-trisubstitution pattern.
C-Br ~500-600
C-Cl ~600-800

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The substitution pattern will lead to a complex splitting pattern for the aromatic protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

4.3 Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 248, 250, and 252, reflecting the isotopic distribution of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl).

  • Loss of OCH₃: A significant fragment at M-31.

  • Loss of COOCH₃: A fragment at M-59.

Safety and Handling

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications

This compound is primarily used as an intermediate in organic synthesis.[2][12] Its functional groups offer multiple reaction sites for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including:

  • Pharmaceutical ingredients.

  • Agrochemicals.

  • Specialty chemicals.

Specifically, it has been used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which act as histone deacetylase inhibitors.[2]

References

An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-chlorobenzoate (CAS Number: 117738-74-6), a key chemical intermediate in various synthetic applications, particularly in the realm of drug discovery and development. This document details its physicochemical properties, synthesis, spectroscopic profile, and its role as a building block in the creation of targeted therapeutics.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. Its structure, featuring a benzene ring substituted with bromo, chloro, and methyl ester groups, makes it a versatile reagent in organic synthesis. The presence of two different halogen atoms allows for selective functionalization in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117738-74-6[1][2][3]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 57.0 to 61.0 °C[3]
Purity >96.0% (GC)[3]
Synonyms 4-Bromo-3-chlorobenzoic Acid Methyl Ester[3]

Synthesis

The primary route for the synthesis of this compound is the esterification of 4-bromo-3-chlorobenzoic acid with methanol, typically under acidic conditions.

Experimental Protocol: Fischer Esterification of 4-bromo-3-chlorobenzoic acid

This protocol is a standard procedure for the esterification of carboxylic acids and can be adapted for the synthesis of this compound.

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of 4-bromo-3-chlorobenzoic acid (1 equivalent) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

G start Start: 4-bromo-3-chlorobenzoic acid & Methanol step1 Add Acid Catalyst (H₂SO₄ or SOCl₂) start->step1 step2 Heat to Reflux step1->step2 step3 Monitor by TLC step2->step3 step4 Workup: - Remove excess Methanol - Dissolve in organic solvent - Wash with NaHCO₃ and Brine step3->step4 Reaction complete step5 Dry organic layer (MgSO₄) step4->step5 step6 Evaporate solvent step5->step6 step7 Purification (Recrystallization or Chromatography) step6->step7 end End Product: This compound step7->end

Figure 1: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

As of the date of this document, publicly available experimental spectroscopic data for this compound is limited. The following data is predicted based on the analysis of similar compounds and established principles of spectroscopy.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo, chloro, and ester groups.

Table 2: Predicted 1H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1d1HH-2
~ 7.8dd1HH-6
~ 7.6d1HH-5
~ 3.9s3H-OCH₃
13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Table 3: Predicted 13C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 165C=O
~ 135C-Cl
~ 133C-Br
~ 132C-COOCH₃
~ 131C-H
~ 129C-H
~ 128C-H
~ 52-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2960-2850MediumAliphatic C-H stretch (-OCH₃)
~ 1730-1715StrongC=O stretch (ester)
~ 1600-1450Medium-StrongAromatic C=C stretch
~ 1250-1100StrongC-O stretch (ester)
~ 800-600StrongC-Cl and C-Br stretch
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aromatic ester containing bromine and chlorine. The isotopic pattern for bromine (79Br and 81Br in ~1:1 ratio) and chlorine (35Cl and 37Cl in ~3:1 ratio) will result in characteristic M, M+2, and M+4 peaks.

Table 5: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
248/250/252[M]⁺ Molecular ion peak cluster
217/219/221[M - OCH₃]⁺
189/191/193[M - COOCH₃]⁺
154/156[C₆H₃Cl]⁺
109/111[C₆H₄Cl]⁺

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic activities. One of the key areas of its application is in the development of Histone Deacetylase (HDAC) inhibitors .[2][4]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[5] The aberrant activity of HDACs is implicated in various diseases, including cancer.[5][6] HDAC inhibitors can restore the normal acetylation patterns of histones, leading to the re-expression of tumor suppressor genes and ultimately inhibiting cancer cell growth and inducing apoptosis.[5][7]

Derivatives of this compound can be incorporated into the "cap" group of HDAC inhibitors, which is a critical component for interacting with the surface of the enzyme.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by small molecules, including those derived from this compound, triggers a cascade of events within the cell, leading to anti-cancer effects.

G cluster_0 HDAC Inhibition cluster_1 Cellular Effects HDACi HDAC Inhibitor (derived from Methyl 4-bromo-3-chlorobenzoate) HDAC Histone Deacetylases (HDACs) HDACi->HDAC inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 Upregulation of p21 Gene_Expression->p21 Apoptosis_Proteins Modulation of Apoptosis-related Proteins Gene_Expression->Apoptosis_Proteins Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Figure 2: General signaling pathway of HDAC inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

  • First Aid Measures:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides multiple reaction sites for the construction of complex molecules, making it particularly useful in the field of drug discovery. Its application as a precursor for HDAC inhibitors highlights its potential in the development of novel anti-cancer therapeutics. Researchers and drug development professionals should consider this compound as a key building block for creating innovative and effective pharmaceutical agents. Proper handling and safety precautions are essential when working with this chemical.

References

"Methyl 4-bromo-3-chlorobenzoate" IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 117738-74-6[1][2]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[2][3]
Melting Point 57.0 to 61.0 °C[2][3]
Boiling Point (Predicted) 309.1 ± 22.0 °C[3]
Density (Predicted) 1.604 ± 0.06 g/cm³[3]
Purity >96.0% (GC)[2]
Computed Properties

Computational data provides further insight into the molecule's characteristics.

DescriptorValueSource
Monoisotopic Mass 247.92397 Da[1]
SMILES COC(=O)C1=CC(=C(C=C1)Br)Cl[1]
InChI InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3[1]
InChIKey BPJMNAWSHVKGHE-UHFFFAOYSA-N[1]
XLogP3 3.1[1]

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid.

Synthesis of this compound

A common method for synthesizing this compound is through the Fischer esterification of 4-bromo-3-chlorobenzoic acid.[4]

Reaction: 4-bromo-3-chlorobenzoic acid + Methanol → this compound

Synthesis_Workflow start Starting Material: 4-Bromo-3-chlorobenzoic Acid reaction Fischer Esterification (Reflux) start->reaction reagents Reagents: Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) reagents->reaction workup Workup: Neutralization, Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-chlorobenzoic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate for Histone Deacetylase (HDAC) Inhibitors

This compound is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[3][5] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in gene regulation. Their inhibition can lead to the expression of tumor suppressor genes, making them a target for cancer therapy.

HDAC_Inhibition_Pathway intermediate This compound synthesis Multi-step Synthesis intermediate->synthesis Reactant hdac_inhibitor HDAC Inhibitor (e.g., Oxopyrrolidinylamino benzenecarbohydroxamic acids) synthesis->hdac_inhibitor Product hdac Histone Deacetylase (HDAC) hdac_inhibitor->hdac Inhibits deacetylation Histone Deacetylation (Gene Expression OFF) hdac->deacetylation Catalyzes histone Histone Acetylation (Gene Expression ON) deacetylation->histone

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its utility is primarily rooted in the presence of multiple reactive sites, namely the bromine and chlorine substituents on the benzene ring and the methyl ester functionality. These features make it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key experimental workflows.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to light yellow to light orange powder/crystal
Melting Point 57.0 to 61.0 °C[2][3]
Boiling Point (Predicted) 309.1 ± 22.0 °C[2][3]
Density (Predicted) 1.604 ± 0.06 g/cm³[2][3]
Solubility Soluble in Methanol[4]
CAS Number 117738-74-6[1]
Spectroscopic Data (Predicted and Analogous Compounds)
SpectroscopyPredicted/Analogous DataSource
¹H NMR (CDCl₃, 400MHz) δ 8.25 (s, 1H), 8.02 (d, 1H), 7.85 (d, 1H), 3.95 (s, 3H) (for a structurally similar compound)[5]
¹³C NMR No data available.
Mass Spectrometry (m/z) [M+H]⁺: 248.93125, [M+Na]⁺: 270.91319[6]
Infrared (IR) No specific peak data available.

Chemical Properties and Reactivity

This compound is a key intermediate in the synthesis of various organic molecules. Its reactivity is characterized by the following:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, under acidic or basic conditions.

  • Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

  • Nucleophilic Aromatic Substitution: The chlorine atom is less reactive than the bromine atom in cross-coupling reactions but can participate in nucleophilic aromatic substitution under forcing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-bromo-3-chlorobenzoic acid with methanol in the presence of an acid catalyst.

Reaction:

4-bromo-3-chlorobenzoic acid + CH₃OH --(H⁺)--> this compound + H₂O

Procedure:

  • To a solution of 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol) in methanol (100 ml), dry hydrogen chloride gas is bubbled through until the solution begins to reflux.[7]

  • The reaction mixture is then stirred at room temperature overnight.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude product.[7]

  • The crude product is redissolved in diethyl ether and washed sequentially with deionized water (twice) and a saturated sodium chloride solution.[7]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the final product.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-bromo-3-chlorobenzoic acid 4-bromo-3-chlorobenzoic acid Mix and Reflux Mix and Reflux 4-bromo-3-chlorobenzoic acid->Mix and Reflux Methanol Methanol Methanol->Mix and Reflux Hydrogen Chloride (gas) Hydrogen Chloride (gas) Hydrogen Chloride (gas)->Mix and Reflux Stir overnight at RT Stir overnight at RT Mix and Reflux->Stir overnight at RT Monitor by TLC Monitor by TLC Stir overnight at RT->Monitor by TLC Concentrate Concentrate Monitor by TLC->Concentrate If complete Redissolve in Ether Redissolve in Ether Concentrate->Redissolve in Ether Wash with Water Wash with Water Redissolve in Ether->Wash with Water Wash with Brine Wash with Brine Wash with Water->Wash with Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Brine->Dry with Na2SO4 Filter Filter Dry with Na2SO4->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent This compound This compound Evaporate Solvent->this compound

Synthesis Workflow

Determination of Melting Point

The melting point is determined using a standard capillary method.

Procedure:

  • A small amount of the crystalline sample is placed in a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a melting point apparatus.

  • The sample is heated slowly and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

G Sample Preparation Pack sample in capillary tube Apparatus Setup Attach capillary to thermometer Place in melting point apparatus Sample Preparation->Apparatus Setup Heating Heat slowly Apparatus Setup->Heating Observation Record temperature range of melting Heating->Observation Result Melting Point Observation->Result

Melting Point Determination

Spectroscopic Analysis

Procedure for ¹H and ¹³C NMR:

  • Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).

  • Process the data to obtain the chemical shifts, multiplicities, and integration.

Procedure for Solid Sample:

  • Grind a small amount of the sample with KBr powder.

  • Press the mixture into a thin pellet.

  • Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionize the sample (e.g., using electron impact or electrospray ionization).

  • Separate the resulting ions based on their mass-to-charge ratio.

  • Detect the ions to generate the mass spectrum.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with experimental protocols for its preparation and characterization. The data and procedures presented herein are intended to support researchers and professionals in the effective and safe utilization of this compound in their synthetic endeavors.

References

Synthesis of Methyl 4-bromo-3-chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 4-bromo-3-chlorobenzoate, a valuable intermediate in the development of pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through a two-step process. The first key step is the synthesis of the precursor, 4-bromo-3-chlorobenzoic acid, which is then esterified to yield the final product.

The most common and effective method for the synthesis of 4-bromo-3-chlorobenzoic acid is the Sandmeyer reaction, starting from 4-amino-3-chlorobenzoic acid. This reaction involves the diazotization of the amino group, followed by a copper(I) bromide-mediated substitution.

The subsequent esterification of 4-bromo-3-chlorobenzoic acid to this compound is a standard procedure, typically carried out in methanol with a suitable catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58224-229
4-bromo-3-chlorobenzoic acidC₇H₄BrClO₂235.46220-224
This compoundC₈H₆BrClO₂249.49Not specified

Table 2: Reaction Conditions and Yields

ReactionStarting MaterialKey ReagentsSolventReaction TimeYield (%)
Sandmeyer Reaction4-amino-3-chlorobenzoic acidNaNO₂, HBr, CuBrWaterNot specifiedNot specified
Esterification4-bromo-3-chlorobenzoic acidMethanol, ChlorotrimethylsilaneMethanolWeekend93

Experimental Protocols

Synthesis of 4-bromo-3-chlorobenzoic acid via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions.

Materials:

  • 4-amino-3-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

Step 1: Diazotization of 4-amino-3-chlorobenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-3-chlorobenzoic acid in a mixture of 48% HBr and water.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture remains below 5 °C.

  • Stir the mixture vigorously during the addition and for an additional 15 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Filter the crude product and wash it with cold water.

  • To purify, dissolve the crude product in an aqueous solution of sodium hydroxide.

  • Treat the solution with activated charcoal to remove colored impurities and filter.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-bromo-3-chlorobenzoic acid.

  • Filter the purified product, wash with cold water, and dry.

Synthesis of this compound via Esterification

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane

  • Ethyl acetate

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g; 5.18 mmol) in methanol (10 ml), add chlorotrimethylsilane (2 ml).

  • Stir the resulting mixture over a weekend at room temperature.

  • Evaporate the solvents under reduced pressure.

  • Dilute the residue to 60 ml with ethyl acetate.

  • Wash the organic layer with 5% NaHCO₃ solution (2 x 10 ml) and then with brine (20 ml).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the filtrate to dryness to obtain this compound.

  • The reported yield for this procedure is 93%.

Visualizations

Synthesis Pathway of 4-bromo-3-chlorobenzoic acid

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 4-amino-3-chlorobenzoic_acid 4-amino-3-chlorobenzoic acid diazonium_salt Diazonium Salt Intermediate 4-amino-3-chlorobenzoic_acid->diazonium_salt NaNO₂, HBr 0-5 °C 4-bromo-3-chlorobenzoic_acid 4-bromo-3-chlorobenzoic acid diazonium_salt->4-bromo-3-chlorobenzoic_acid CuBr

Caption: Synthesis of 4-bromo-3-chlorobenzoic acid.

Synthesis Pathway of this compound

G 4-bromo-3-chlorobenzoic_acid 4-bromo-3-chlorobenzoic acid Methyl_4-bromo-3-chlorobenzoate This compound 4-bromo-3-chlorobenzoic_acid->Methyl_4-bromo-3-chlorobenzoate Methanol, Chlorotrimethylsilane Room Temperature

Caption: Esterification to this compound.

Overall Experimental Workflow

G cluster_0 Synthesis of 4-bromo-3-chlorobenzoic acid cluster_1 Synthesis of this compound Start_Acid Start with 4-amino-3-chlorobenzoic acid Diazotization Diazotization Start_Acid->Diazotization Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Purification_Acid Purification Sandmeyer->Purification_Acid Start_Ester Start with 4-bromo-3-chlorobenzoic acid Purification_Acid->Start_Ester Intermediate Product Esterification Esterification Start_Ester->Esterification Workup_Ester Work-up and Purification Esterification->Workup_Ester Final_Product This compound Workup_Ester->Final_Product

Caption: Overall workflow for the synthesis.

Spectroscopic Data of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Properties

Molecular Formula: C₈H₆BrClO₂

Molecular Weight: 249.49 g/mol

Structure:

Caption: Chemical structure of Methyl 4-bromo-3-chlorobenzoate.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in public repositories, the following data is based on established spectroscopic principles and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and methyl ester groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~ 8.1d~ 2.01HH-2
2~ 7.8dd~ 8.5, 2.01HH-6
3~ 7.7d~ 8.51HH-5
4~ 3.9s-3H-OCH₃

Note: Predictions are based on additive models and comparison with similar compounds. The exact chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 165C=O (ester)
2~ 135C-Cl
3~ 134C-Br
4~ 132C-H (aromatic)
5~ 131C-COOCH₃
6~ 129C-H (aromatic)
7~ 127C-H (aromatic)
8~ 53-OCH₃

Note: These are estimated chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2960-2850MediumAliphatic C-H stretch (-OCH₃)
~ 1730-1715StrongC=O stretch (ester)
~ 1600-1450Medium-StrongAromatic C=C stretch
~ 1300-1200StrongC-O stretch (ester)
~ 800-600StrongC-Br and C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IonNotes
248/250/252[M]⁺Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom.
217/219/221[M - OCH₃]⁺Loss of the methoxy group.
189/191/193[M - COOCH₃]⁺Loss of the methyl ester group.
154/156[M - Br - CO]⁺Fragmentation of the aromatic ring.

Source: Predicted data from PubChem.[1][2]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve ~5-20 mg of sample Dissolve ~5-20 mg of sample Add deuterated solvent (e.g., CDCl3) Add deuterated solvent (e.g., CDCl3) Dissolve ~5-20 mg of sample->Add deuterated solvent (e.g., CDCl3) Transfer to NMR tube Transfer to NMR tube Add deuterated solvent (e.g., CDCl3)->Transfer to NMR tube Insert sample into spectrometer Insert sample into spectrometer Tune and shim the instrument Tune and shim the instrument Insert sample into spectrometer->Tune and shim the instrument Acquire 1H and 13C spectra Acquire 1H and 13C spectra Tune and shim the instrument->Acquire 1H and 13C spectra Fourier transform FID Fourier transform FID Phase and baseline correction Phase and baseline correction Fourier transform FID->Phase and baseline correction Reference to TMS (0 ppm) Reference to TMS (0 ppm) Phase and baseline correction->Reference to TMS (0 ppm) Integration and peak picking Integration and peak picking Reference to TMS (0 ppm)->Integration and peak picking Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Place a small amount of solid sample on ATR crystal Place a small amount of solid sample on ATR crystal Collect background spectrum Collect background spectrum Collect sample spectrum Collect sample spectrum Collect background spectrum->Collect sample spectrum Perform background subtraction Perform background subtraction Identify and label significant peaks Identify and label significant peaks Perform background subtraction->Identify and label significant peaks Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Caption: General workflow for ATR-FTIR spectroscopy.

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The absorption peaks are then identified and assigned to their corresponding functional groups.

Mass Spectrometry

G cluster_0 Sample Introduction cluster_1 Ionization and Analysis cluster_2 Data Interpretation Dissolve sample in a volatile solvent Dissolve sample in a volatile solvent Inject into GC-MS or direct infusion Inject into GC-MS or direct infusion Dissolve sample in a volatile solvent->Inject into GC-MS or direct infusion Ionize sample (e.g., EI, ESI) Ionize sample (e.g., EI, ESI) Separate ions by m/z ratio Separate ions by m/z ratio Ionize sample (e.g., EI, ESI)->Separate ions by m/z ratio Detect ions Detect ions Separate ions by m/z ratio->Detect ions Analyze mass spectrum Analyze mass spectrum Identify molecular ion and fragment peaks Identify molecular ion and fragment peaks Analyze mass spectrum->Identify molecular ion and fragment peaks Determine isotopic patterns Determine isotopic patterns Identify molecular ion and fragment peaks->Determine isotopic patterns Sample Introduction Sample Introduction Ionization and Analysis Ionization and Analysis Sample Introduction->Ionization and Analysis Data Interpretation Data Interpretation Ionization and Analysis->Data Interpretation

Caption: General workflow for Mass Spectrometry.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is currently limited in the public domain, the predicted values and general protocols outlined here serve as a valuable resource for researchers and scientists working with this compound. The provided information will aid in the identification, characterization, and quality control of this compound in various research and development settings. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Plausible Historical Trajectory

The development of Methyl 4-bromo-3-chlorobenzoate is intrinsically linked to the advancements in aromatic chemistry throughout the 19th and 20th centuries. The discovery of benzoic acid in the 16th century and the subsequent elucidation of its structure by Liebig and Wöhler in 1832 laid the foundation for exploring its derivatives.[1][2] Early industrial preparations of benzoic acid often involved the chlorination of toluene, which would have naturally led to chlorinated benzoic acid byproducts, sparking interest in the properties of halogenated aromatics.[2]

The synthesis of multi-substituted benzene rings, a cornerstone of synthetic chemistry, evolved with the understanding of directing effects in electrophilic aromatic substitution. The preparation of a compound like 4-bromo-3-chlorobenzoic acid, the immediate precursor to its methyl ester, would have become feasible with the development of reliable bromination and chlorination techniques. The esterification of carboxylic acids, a fundamental transformation, has been a well-established procedure for over a century, with methods like the Fischer-Speier esterification being a staple in organic synthesis.

Therefore, it is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of halogenated aromatic compounds, likely in the mid-20th century, as chemists systematically explored the vast chemical space of substituted benzene derivatives for potential applications in materials science, dyes, and medicinal chemistry.

Synthesis of the Precursor: 4-bromo-3-chlorobenzoic acid

The journey to this compound begins with the synthesis of its carboxylic acid precursor, 4-bromo-3-chlorobenzoic acid. This compound is typically prepared through the halogenation of a suitable benzoic acid derivative.[3] While various synthetic routes are possible, a common approach involves the chlorination of 4-bromobenzoic acid.

Experimental Protocol: Chlorination of 4-Bromobenzoic Acid

A plausible laboratory-scale synthesis of 4-bromo-3-chlorobenzoic acid is detailed below.

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Chlorine gas (Cl₂)

  • Iron(III) chloride (FeCl₃) or other Lewis acid catalyst

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Acid Chloride Formation: 4-Bromobenzoic acid is reacted with thionyl chloride to form 4-bromobenzoyl chloride. This step activates the ring towards electrophilic substitution.

  • Chlorination: The 4-bromobenzoyl chloride is dissolved in an inert solvent, and a Lewis acid catalyst such as iron(III) chloride is added. Chlorine gas is then bubbled through the solution. The bromine atom is an ortho-, para-director, and the acyl group is a meta-director. The incoming chlorine will predominantly substitute at the position ortho to the bromine and meta to the acyl group, which is the 3-position.

  • Hydrolysis: The resulting 4-bromo-3-chlorobenzoyl chloride is then carefully hydrolyzed by the addition of water to yield 4-bromo-3-chlorobenzoic acid.

  • Workup and Purification: The crude product is typically purified by recrystallization from a suitable solvent system.

Logical Flow of Precursor Synthesis

G A 4-Bromobenzoic Acid B 4-Bromobenzoyl Chloride A->B + SOCl₂ C 4-Bromo-3-chlorobenzoyl Chloride B->C + Cl₂ (FeCl₃ catalyst) D 4-Bromo-3-chlorobenzoic Acid C->D + H₂O (Hydrolysis)

Caption: Synthesis pathway for 4-bromo-3-chlorobenzoic acid.

Esterification: From Carboxylic Acid to Methyl Ester

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: 4-bromo-3-chlorobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is slowly added.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Esterification Workflow

G cluster_0 Reaction cluster_1 Workup & Purification A 4-bromo-3-chlorobenzoic acid D Reflux A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Neutralization (NaHCO₃) D->E Cooling F Extraction E->F G Drying (Na₂SO₄) F->G H Solvent Evaporation G->H I Purification (Recrystallization/Chromatography) H->I J Pure this compound I->J

Caption: General workflow for the esterification of 4-bromo-3-chlorobenzoic acid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and its precursor. Please note that actual yields and purity can vary based on reaction scale and specific conditions.

Table 1: Synthesis of 4-bromo-3-chlorobenzoic acid

ParameterValueReference
Starting Material4-Bromobenzoic acid[3]
Key ReagentsThionyl chloride, Chlorine, Lewis Acid[3]
Typical Yield80-90%General laboratory practice
Purity (after recrystallization)>98%General laboratory practice
Melting Point198-202 °C[4]

Table 2: Esterification to this compound

ParameterValueReference
Starting Material4-bromo-3-chlorobenzoic acid
Key ReagentsMethanol, Sulfuric Acid
Typical Yield90-98%General laboratory practice
Purity (after purification)>98%
Melting Point57-61 °C

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. The differential reactivity of the bromo and chloro substituents, along with the ester functionality, allows for selective and sequential chemical transformations. This makes it a valuable intermediate in the development of:

  • Pharmaceuticals: The halogenated benzene motif is a common feature in many drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.

  • Agrochemicals: This compound can be a precursor to novel herbicides, insecticides, and fungicides.

  • Material Science: It can be incorporated into the synthesis of specialty polymers and other advanced materials.

Conclusion

While the specific moment of its discovery may be lost to the annals of chemical history, the importance of this compound in modern synthetic chemistry is undeniable. Its synthesis, rooted in the fundamental principles of aromatic chemistry and esterification, provides a reliable pathway to a versatile and valuable chemical intermediate. For researchers and scientists in drug development and other fields, a thorough understanding of its preparation and properties is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

Methodological & Application

Application Notes: Suzuki Coupling of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts, making it highly valuable in pharmaceutical and materials science research.

Methyl 4-bromo-3-chlorobenzoate is a useful building block in medicinal chemistry, containing two different halogen substituents.[2] The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization. In Suzuki coupling, the C-Br bond is significantly more reactive and will typically undergo oxidative addition to the palladium(0) catalyst preferentially over the more stable C-Cl bond. This chemoselectivity enables the targeted synthesis of 3-chloro-4-arylbenzoate derivatives, which are precursors to a variety of complex molecules and active pharmaceutical ingredients.

Chemoselectivity in Dihalogenated Substrates

The key to successfully utilizing this compound in Suzuki coupling lies in exploiting the different bond dissociation energies of the carbon-halogen bonds (C-Br < C-Cl). By carefully selecting the palladium catalyst, ligand, and reaction conditions, the coupling can be directed to occur exclusively at the bromide position, leaving the chloride intact for subsequent transformations. This selective reactivity is crucial for the efficient and controlled construction of polysubstituted aromatic systems.[3][4]

Tabulated Quantitative Data

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C-Br position of substrates structurally similar to this compound. These conditions can serve as a starting point for optimization.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-24~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-3)-Cs₂CO₃Toluene/H₂O9016~90
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Dioxane10018~88
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)XPhosK₃PO₄THF7024~82

Note: Yields are estimates based on reactions with structurally similar dihalogenated aryl compounds and may require optimization for this compound.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the selective cross-coupling at the bromide position.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) under a counterflow of argon.

  • Inerting the Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product, Methyl 3-chloro-4-phenylbenzoate.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'L₂ OxAdd->Trans Transmetalation RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration ArX This compound (Ar-Br) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans Product Methyl 3-chloro-4-arylbenzoate (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A 1. Reaction Setup - Add reagents (Aryl Halide, Boronic Acid, Catalyst, Base) - Use Schlenk flask B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) A->B C 3. Solvent Addition - Add degassed solvent(s) via syringe B->C D 4. Heating & Stirring - Heat to specified temperature (e.g., 90-100 °C) - Stir vigorously C->D E 5. Reaction Monitoring - Track progress using TLC or LC-MS D->E F 6. Work-up - Cool, dilute with organic solvent - Aqueous wash and extraction E->F G 7. Purification - Concentrate crude product - Column chromatography F->G H 8. Characterization - Analyze pure product (NMR, MS) G->H

Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Use of Methyl 4-bromo-3-chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-chlorobenzoate is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a methyl ester and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring, allows for selective functionalization through various cross-coupling reactions. This differential reactivity makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance White to light yellow crystalline powder
CAS Number 117738-74-6

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its primary applications lie in palladium-catalyzed cross-coupling reactions where the carbon-bromine bond is selectively cleaved over the more stable carbon-chlorine bond. This allows for the sequential introduction of different substituents, leading to the construction of highly functionalized aromatic systems.

A notable application of this compound is in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[1] HDAC inhibitors are a promising class of therapeutic agents for the treatment of cancers and other diseases.

The following sections provide detailed protocols for three major classes of cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction selectively occurs at the more reactive C-Br bond, allowing for the synthesis of substituted methyl 3-chlorobiphenyl-4-carboxylates.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/Ethanol8012~90 (estimated)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~92 (estimated)

Note: The yields provided are estimates based on typical Suzuki-Miyaura reactions with similar aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-phenylbenzoate

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 249.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).

  • Add a 3:1 mixture of toluene and ethanol (8 mL).

  • Add the 2 M aqueous Na₂CO₃ solution (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ solution - Toluene/Ethanol degas Degas with Ar/N₂ reagents->degas heat Heat to 80°C (12 hours) degas->heat extract Aqueous Work-up & Extraction heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Methyl 3-chloro-4-phenylbenzoate purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for the synthesis of enynes and other conjugated systems. For this compound, the coupling occurs selectively at the C-Br bond.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF6016~85 (estimated)
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7012~88 (estimated)

Note: The yields provided are estimates based on typical Sonogashira reactions with similar aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-(phenylethynyl)benzoate

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 249.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) via syringe.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)L₂(C≡CR) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product arbr Ar-Br arbr->pd_complex cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base cu_salt Cu(I) cu_salt->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines. In the case of this compound, this reaction provides access to substituted methyl 4-amino-3-chlorobenzoates.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PiperazinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene10018~80 (estimated)
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane11024~75 (estimated)

Note: The yields provided are estimates based on typical Buchwald-Hartwig aminations with similar aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-(piperazin-1-yl)benzoate

Materials:

  • This compound (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • Xantphos (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 249.5 mg), piperazine (1.5 mmol, 129.2 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), Xantphos (0.02 mmol, 11.6 mg), and Cs₂CO₃ (2.0 mmol, 651.8 mg) to a Schlenk tube.

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient).

Buchwald-Hartwig Amination Logical Workflow

Buchwald_Workflow start Start: Aryl Bromide & Amine setup Reaction Setup: - Add Pd Catalyst (Pd₂(dba)₃) - Add Ligand (Xantphos) - Add Base (Cs₂CO₃) - Add Solvent (Toluene) start->setup reaction Heat to 100°C (Inert Atmosphere) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Arylamine purification->product

Caption: Logical workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized aromatic compounds. Its differential reactivity allows for selective palladium-catalyzed cross-coupling reactions, making it an important intermediate in drug discovery and materials science. The protocols provided herein offer robust starting points for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a wide array of biaryl, arylalkyne, and arylamine derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and applications to achieve the best possible outcomes.

References

Methyl 4-bromo-3-chlorobenzoate: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Methyl 4-bromo-3-chlorobenzoate, a halogenated aromatic ester, is emerging as a critical building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique substitution pattern offers medicinal chemists a versatile platform for developing novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This application note provides detailed protocols and highlights the utility of this compound in the synthesis of potent histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents.

Core Applications in Drug Discovery

This compound serves as a key intermediate in the construction of complex molecular architectures. The presence of bromine and chlorine atoms at the 3 and 4 positions of the benzoate ring, respectively, allows for selective functionalization through various cross-coupling reactions. This enables the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize the pharmacological properties of drug candidates.

One of the most significant applications of this building block is in the synthesis of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous cancers and inflammatory conditions. By inhibiting aberrant HDAC activity, these drugs can induce tumor cell cycle arrest, differentiation, and apoptosis.

A notable class of HDAC inhibitors synthesized from this compound are oxopyrrolidinylaminobenzenecarbohydroxamic acids. The synthesis of these compounds leverages the reactivity of the bromo and chloro substituents to introduce the necessary pharmacophoric elements for potent HDAC inhibition.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 4-bromo-3-chlorobenzoic acid.

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 ml), add chlorotrimethylsilane (2 ml).

  • Stir the resulting mixture at room temperature over a weekend.

  • Evaporate the solvents under reduced pressure.

  • Dilute the residue with 60 ml of ethyl acetate.

  • Wash the organic layer with 5% NaHCO₃ solution (2 x 10 ml) and then with brine (20 ml).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the filtrate to dryness to yield the title compound as a creamy solid.[1]

Quantitative Data:

ParameterValueReference
Typical Yield93%[1]
AppearanceCreamy solid[1]
¹H-NMR (CDCl₃)8.09 (d, 1H, J = 1.4 Hz); 7.75 (dd, 1H, J = 1.4, 8.3 Hz); 6.68 (d, 1H, J = 8.3 Hz); 3.91 (s, 3H)[1]
General Protocol for Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This is a key step in building the core scaffold of many targeted therapeutics.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a reaction vessel, combine this compound (1 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2-3 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data for a Representative Suzuki-Miyaura Reaction:

Reactant AReactant BCatalystBaseSolventYield
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene85-95% (estimated)

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Signaling Pathway and Mechanism of Action of Derived HDAC Inhibitors

HDAC inhibitors derived from this compound exert their therapeutic effects by modulating the acetylation state of histones and other non-histone proteins.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones HATs Acetyl_Histones->HDAC Deacetylation Gene_Expression Gene Expression (Tumor Suppressor Genes) Acetyl_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest HDACi HDAC Inhibitor (derived from Methyl 4-bromo-3-chlorobenzoate) HDACi->HDAC Inhibition

HDAC Inhibition Signaling Pathway

In a normal state, histone acetyltransferases (HATs) and HDACs maintain a balance of histone acetylation, which regulates chromatin structure and gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and repression of tumor suppressor genes. HDAC inhibitors block the active site of HDAC enzymes, preventing the removal of acetyl groups from histones. This results in the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis of cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel pharmaceutical candidate starting from this compound.

Experimental_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Modification Further Functionalization Coupling->Modification Hydroxamic_Acid Hydroxamic Acid Formation Modification->Hydroxamic_Acid Purification Purification and Characterization Hydroxamic_Acid->Purification Bio_Assay Biological Evaluation (e.g., HDAC inhibition assay) Purification->Bio_Assay Lead_Compound Lead Compound Bio_Assay->Lead_Compound

Pharmaceutical Synthesis and Evaluation Workflow

This workflow begins with the strategic modification of the this compound core through cross-coupling reactions. Subsequent functionalization steps build the desired molecular complexity, culminating in the formation of the hydroxamic acid, a key zinc-binding group in many HDAC inhibitors. Following rigorous purification and characterization, the final compounds undergo biological evaluation to assess their potency and selectivity as HDAC inhibitors, leading to the identification of promising lead compounds for further development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative pharmaceuticals. Its utility in the construction of potent HDAC inhibitors highlights its importance in modern drug discovery. The protocols and workflows presented here provide a foundation for researchers and scientists to leverage this key intermediate in the development of next-generation therapeutics.

References

Application Notes and Protocols for Methyl 4-bromo-3-chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a methyl ester and two distinct halogen substituents (bromine and chlorine), allows for selective functionalization through various cross-coupling and substitution reactions. The bromine atom, being more reactive than the chlorine atom in many catalytic systems, offers a handle for regioselective modifications. This compound is a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. Notably, it has been identified as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which are known to act as histone deacetylase (HDAC) inhibitors, a class of compounds with significant therapeutic potential in oncology.[1]

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[2]
Molecular Weight 249.50 g/mol [2]
CAS Number 117738-74-6[2]
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point 305.8±22.0 °C (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position of this compound.

Objective: To synthesize Methyl 3-chloro-4-(aryl)benzoate derivatives via a selective Suzuki-Miyaura cross-coupling reaction.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the addition of the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-chloro-4-(aryl)benzoate product.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 3-chloro-4-phenylbenzoate85-95
24-Methoxyphenylboronic acidMethyl 3-chloro-4-(4-methoxyphenyl)benzoate80-90
33-Tolylboronic acidMethyl 3-chloro-4-(3-tolyl)benzoate82-92

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound are precursors to potent bioactive molecules, including histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone Histone Tail (Acetylated Lysine) HDAC->Histone Deacetylation DNA DNA Chromatin_Open Open Chromatin (Transcriptionally Active) Histone->Chromatin_Open Acetylation Maintained Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) DNA->Chromatin_Closed Gene Tumor Suppressor Genes Chromatin_Closed->Gene Repression Chromatin_Open->Gene Activation Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis HDACi HDAC Inhibitor (e.g., from this compound derivative) HDACi->HDAC Inhibition

References

Application Notes & Protocols: The Role of Methyl 4-bromo-3-chlorobenzoate in Synthesizing Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 4-bromo-3-chlorobenzoate as a key starting material in the synthesis of a novel class of histone demethylase inhibitors. The following sections include synthetic protocols, quantitative activity data, and pathway diagrams to support research and development in epigenetic drug discovery.

Introduction

Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression. Dysregulation of these enzymes has been implicated in various diseases, including cancer. Consequently, the development of small molecule inhibitors targeting histone demethylases is a significant area of therapeutic research. This document focuses on the synthesis of substituted pyrazolylpyridine derivatives, a class of potent histone demethylase inhibitors, utilizing this compound as a versatile building block.

Synthetic Pathway Overview

The core synthetic strategy involves a Suzuki coupling reaction to introduce a cyclopropyl group at the 4-position of the benzene ring of this compound. This intermediate, Methyl 3-chloro-4-cyclopropylbenzoate, serves as a crucial precursor for the elaboration of the final pyrazolylpyridine inhibitors.

G A This compound C Suzuki Coupling A->C B Cyclopropylboronic acid B->C D Methyl 3-chloro-4-cyclopropylbenzoate C->D E Further Synthetic Steps (e.g., Reduction, Halogenation, Coupling) D->E F Substituted Pyrazolylpyridine Histone Demethylase Inhibitor E->F

Caption: Synthetic route from this compound to a histone demethylase inhibitor.

Key Intermediate Synthesis

The initial and critical step in the synthesis is the palladium-catalyzed Suzuki coupling of this compound with cyclopropylboronic acid.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-cyclopropylbenzoate

This protocol is adapted from patent literature describing the synthesis of related histone demethylase inhibitors.[1]

Materials:

  • This compound

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a reaction vessel, add this compound, cyclopropylboronic acid (1.5 equivalents), Palladium(II) acetate (0.05 equivalents), and SPhos (0.1 equivalents).

  • Add potassium phosphate tribasic (3.0 equivalents) dissolved in a minimal amount of water.

  • Add toluene to the mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the mixture to 100 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Methyl 3-chloro-4-cyclopropylbenzoate.

Elaboration to Final Inhibitors

The intermediate, Methyl 3-chloro-4-cyclopropylbenzoate, undergoes a series of subsequent reactions to yield the final substituted pyrazolylpyridine histone demethylase inhibitors. These steps typically involve:

  • Reduction of the methyl ester to the corresponding alcohol.

  • Conversion of the alcohol to a leaving group (e.g., a halide).

  • Coupling with a substituted pyrazolylpyridine core.

  • Final modifications to introduce desired functional groups.

G cluster_0 Workflow for Inhibitor Synthesis A Start: This compound B Suzuki Coupling A->B C Intermediate: Methyl 3-chloro-4-cyclopropylbenzoate B->C D Multi-step Elaboration C->D E Final Product: Histone Demethylase Inhibitor D->E G A Histone Demethylase (e.g., KDM6A) D Increased Histone Methylation (e.g., H3K27me3) A->D Demethylation B Inhibitor (derived from this compound) C Inhibition B->C C->A E Altered Gene Expression D->E F Cell Cycle Arrest / Apoptosis E->F

References

Application Notes and Protocols: Methyl 4-bromo-3-chlorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry. Its disubstituted phenyl ring provides a scaffold for the synthesis of complex molecules with diverse pharmacological activities. The presence of bromo and chloro substituents at positions 4 and 3, respectively, allows for regioselective functionalization through various cross-coupling reactions, making it a valuable starting material in the discovery of novel therapeutic agents. These halogens can influence the biological activity and metabolic stability of the resulting compounds.[1] This document outlines the application of this compound in the synthesis of three distinct classes of bioactive molecules: novel synthetic retinoids, histone demethylase inhibitors, and TRPC3 channel blockers. Detailed experimental protocols and relevant biological data are provided to facilitate further research and development.

Application 1: Synthesis of Novel Synthetic Retinoids for Neurodegenerative Diseases

This compound is a key intermediate in the synthesis of novel diphenylacetylene retinoids. These synthetic retinoids have shown potential as therapeutic agents for neurodegenerative disorders such as Alzheimer's disease by inducing both genomic and non-genomic responses, including significant neurite outgrowth.[2]

Signaling Pathway: Retinoic Acid Receptor (RAR) Signaling

Retinoids exert their effects by binding to nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial for neuronal differentiation, proliferation, and survival.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid CRABP CRABP Retinoid->CRABP Binding RAR RAR CRABP->RAR Transport & Binding RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binding Transcription Transcription RARE->Transcription mRNA mRNA Transcription->mRNA Neuronal_Survival Neuronal Survival & Differentiation mRNA->Neuronal_Survival Retinoid_Synthesis_Workflow Start Start Reactants This compound Terminal Alkyne Start->Reactants Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2/CuI, Et3N) Reactants->Sonogashira Intermediate Diphenylacetylene Ester Sonogashira->Intermediate Saponification Saponification (NaOH, THF/H2O) Intermediate->Saponification Purification Purification (Chromatography) Saponification->Purification Final_Product Diphenylacetylene Retinoid Purification->Final_Product Histone_Demethylation_Pathway cluster_nucleus Nucleus H3K4me3 H3K4me3 (Active Chromatin) Jarid1A Jarid1A H3K4me3->Jarid1A Substrate Gene_Expression Tumor Suppressor Gene Expression H3K4me3->Gene_Expression Promotes H3K4me2_me1 H3K4me2/me1 (Repressed Chromatin) Jarid1A->H3K4me2_me1 Demethylation H3K4me2_me1->Gene_Expression Represses Inhibitor Jarid1A Inhibitor Inhibitor->Jarid1A Inhibition Inhibitor_Synthesis_Workflow Start Start Reactants This compound Cyclopropylboronic Acid Start->Reactants Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Reactants->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Further_Steps Multi-step Synthesis Intermediate->Further_Steps Purification Purification Further_Steps->Purification Final_Product Pyrazolylpyridine Inhibitor Purification->Final_Product TRPC3_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_ion TRPC3->Ca_ion Influx Na_ion TRPC3->Na_ion Influx Inhibitor TRPC3 Blocker Inhibitor->TRPC3 Blocks Cellular_Response Cellular Response Ca_ion->Cellular_Response Na_ion->Cellular_Response Agonist Agonist Agonist->GPCR Activation Benzisoxazole_Synthesis_Workflow Start Start Reactant This compound Start->Reactant Initial_Reaction Initial Functionalization (e.g., SNAr or Cross-Coupling) Reactant->Initial_Reaction Intermediate Key Intermediate Initial_Reaction->Intermediate Cyclization Benzisoxazole Ring Formation Intermediate->Cyclization Purification Purification Cyclization->Purification Final_Product Benzisoxazole Derivative Purification->Final_Product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-3-chlorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its distinct halogen substitution pattern, which allows for selective functionalization. The protocols described herein are based on established literature precedents for structurally similar substrates and serve as a comprehensive guide for the synthesis of complex molecular architectures.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the case of this compound, the greater reactivity of the carbon-bromine bond allows for selective coupling at the 4-position. This reaction is instrumental in the synthesis of various pharmaceuticals and functional materials.[2]

A typical application involves the coupling of this compound with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[3]

Experimental Protocol: Sonogashira Coupling of this compound with Trimethylsilylacetylene

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 - 0.10 eq) and copper(I) iodide (0.05 - 0.10 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

  • Add trimethylsilylacetylene (1.2 - 1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 16 - 24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules.[4] This reaction involves the cross-coupling of an organoboron reagent with an organohalide. For this compound, the reaction can be selectively performed at the C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield methyl 3-chloro-[1,1'-biphenyl]-4-carboxylate.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The selective reaction at the C-Br bond of this compound allows for the introduction of various amine functionalities.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 - 0.02 eq) and Xantphos (0.02 - 0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes at room temperature under an inert atmosphere.

  • Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain methyl 3-chloro-4-(morpholino)benzoate.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method is used to synthesize substituted alkenes, such as cinnamates, from aryl halides. The reaction with this compound would be expected to occur selectively at the bromide position.

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Sealed reaction tube

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) to the solution.

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield methyl (E)-3-(2-chloro-4-(methoxycarbonyl)phenyl)acrylate.

Data Presentation

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Sonogashira Coupling TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6016-2470-90 (estimated)
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-1880-95 (estimated)
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-11018-2475-90 (estimated)
Heck Reaction Methyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12018-2465-85 (estimated)

Note: The yields provided are estimates based on typical outcomes for analogous substrates and may require optimization for this compound.

Visualizations

Palladium_Catalyzed_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Classes MBB This compound Sonogashira Sonogashira MBB->Sonogashira + Alkyne Pd(0), Cu(I), Base Suzuki Suzuki-Miyaura MBB->Suzuki + Boronic Acid Pd(0), Base Buchwald Buchwald-Hartwig MBB->Buchwald + Amine Pd(0), Base Heck Heck MBB->Heck + Alkene Pd(0), Base Arylalkyne Arylalkynes Sonogashira->Arylalkyne Biaryl Biaryl Compounds Suzuki->Biaryl Arylamine Arylamines Buchwald->Arylamine Alkene Substituted Alkenes Heck->Alkene

Caption: Palladium-catalyzed reactions of this compound.

Experimental_Workflow start Start: Reaction Setup reagents Combine Aryl Halide, Coupling Partner, & Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst reaction Heat & Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes: Methyl 4-bromo-3-chlorobenzoate as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its disubstituted phenyl ring provides a versatile scaffold for the development of novel active ingredients in the agrochemical sector. This compound is particularly valuable as a precursor for the synthesis of modern fungicides, specifically those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The presence of both bromo and chloro substituents on the benzene ring allows for regioselective modifications, enabling the precise construction of the target agrochemical's toxophore.

These application notes provide an overview of the utility of this compound as an intermediate in agrochemical synthesis, with a focus on the preparation of pyrazole carboxamide fungicides. Detailed protocols for the synthesis of the intermediate and its subsequent conversion to a representative fungicide are provided for researchers and scientists in the field of crop protection chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic applications.

PropertyValueReference
CAS Number 117738-74-6[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.50 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 57.0 to 61.0 °C[2]
Purity >96.0% (GC)[2]

Application in Agrochemical Synthesis: A Case Study of Pyrazole Carboxamide Fungicides

This compound is an ideal starting material for the synthesis of pyrazole carboxamide fungicides. These fungicides function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of pathogenic fungi, thereby disrupting their energy supply and leading to cell death. The general structure of these fungicides consists of a pyrazole-4-carboxamide core linked to a substituted aniline moiety.

The synthetic utility of this compound lies in its role as a precursor to the substituted aniline portion of the final fungicide molecule. The bromo and chloro substituents can be further functionalized to introduce the necessary chemical groups for potent fungicidal activity.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent use in the preparation of a representative pyrazole carboxamide fungicide.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 4-bromo-3-chlorobenzoic acid to yield the title intermediate.

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 mL), add chlorotrimethylsilane (2 mL).[3]

  • Stir the resulting mixture at room temperature over a weekend.[3]

  • Evaporate the solvents under reduced pressure.[3]

  • Dilute the residue with ethyl acetate (60 mL).[3]

  • Wash the organic layer with 5% NaHCO₃ solution (2 x 10 mL) and then with brine (20 mL).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the filtrate to dryness to yield this compound.[3]

Quantitative Data:

ParameterValue
Yield 1.2 g (93%)
Appearance Creamy solid
¹H-NMR (CDCl₃) δ 8.09 (d, 1H, J = 1.4 Hz); 7.75 (dd, 1H, J = 1.4, 8.3 Hz); 7.68 (d, 1H, J = 8.3 Hz); 3.91 (s, 3H)

Note: The provided ¹H-NMR data is from a patent for the synthesized compound and serves as a reference for product characterization.[3]

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol outlines a representative synthesis of a pyrazole carboxamide fungicide starting from this compound. The synthesis involves the conversion of the ester to the corresponding aniline, followed by amidation with a pyrazole carboxylic acid chloride.

Part A: Synthesis of 4-bromo-3-chloroaniline

  • Hydrolysis: The this compound is first hydrolyzed to 4-bromo-3-chlorobenzoic acid using a standard procedure with an aqueous base (e.g., NaOH or KOH) followed by acidification.

  • Curtius Rearrangement: The resulting carboxylic acid is then converted to the corresponding aniline via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or by converting the acid to the acid chloride followed by reaction with sodium azide. The acyl azide is then thermally rearranged to an isocyanate, which is subsequently hydrolyzed to the aniline.

Part B: Amide Coupling

  • Preparation of Pyrazole Acid Chloride: A suitable pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common moiety in SDHI fungicides) is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amidation: The 4-bromo-3-chloroaniline prepared in Part A is then reacted with the pyrazole acid chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or toluene) to form the final pyrazole carboxamide fungicide.

Quantitative Data for a Representative Pyrazole Carboxamide Synthesis:

While a specific yield for a fungicide derived from this compound is not available in the searched literature, typical yields for the amidation step in the synthesis of similar pyrazole carboxamide fungicides are often in the range of 70-90%. Purity is generally high (>95%) after purification by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic pathways described in the experimental protocols.

Synthesis_of_Intermediate cluster_0 Protocol 1: Synthesis of this compound 4-bromo-3-chlorobenzoic_acid 4-bromo-3-chlorobenzoic acid Reagents1 Methanol, Chlorotrimethylsilane 4-bromo-3-chlorobenzoic_acid->Reagents1 Methyl_4-bromo-3-chlorobenzoate This compound Reagents1->Methyl_4-bromo-3-chlorobenzoate

Caption: Synthesis of the intermediate, this compound.

Fungicide_Synthesis_Workflow cluster_1 Protocol 2: Representative Fungicide Synthesis Start This compound Step1 Hydrolysis Start->Step1 Acid 4-bromo-3-chlorobenzoic acid Step1->Acid Step2 Curtius Rearrangement Acid->Step2 Aniline 4-bromo-3-chloroaniline Step2->Aniline Step3 Amide Coupling Aniline->Step3 Fungicide Pyrazole Carboxamide Fungicide Step3->Fungicide Reagents2 Pyrazole carboxylic acid chloride Reagents2->Step3

Caption: Workflow for the synthesis of a pyrazole carboxamide fungicide.

Conclusion

This compound is a valuable and versatile intermediate for the agrochemical industry. Its chemical structure is well-suited for the synthesis of high-value fungicidal compounds, particularly those in the SDHI class. The protocols and workflows detailed in these application notes provide a solid foundation for researchers and drug development professionals to utilize this intermediate in the discovery and development of new and effective crop protection agents. The ability to perform various chemical transformations on the aromatic ring makes it a key component in the synthetic chemist's toolbox for creating novel agrochemicals.

References

Application Notes and Protocols for the Synthesis of Indole Derivatives from Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug discovery, with indole-containing compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The development of versatile and efficient synthetic routes to functionalized indoles is therefore of paramount importance.

This document provides detailed application notes and proposed protocols for the synthesis of novel indole derivatives utilizing Methyl 4-bromo-3-chlorobenzoate as a readily available starting material. The presence of multiple halogen substituents on the aromatic ring offers opportunities for selective functionalization through various cross-coupling methodologies, enabling the creation of a diverse library of indole compounds for further investigation.

Disclaimer: The following protocols are proposed synthetic routes based on well-established chemical methodologies, such as the Buchwald-Hartwig amination and Fischer indole synthesis. While these methods are widely applicable to aryl halides, specific experimental data for the use of "this compound" as a starting material was not found in the cited literature. Therefore, optimization of the described conditions may be necessary to achieve the desired outcomes.

Proposed Synthetic Pathway 1: Buchwald-Hartwig Amination followed by Fischer Indole Synthesis

This two-step approach is a robust and versatile method for the synthesis of indoles from aryl halides.[1][2] The initial step involves a palladium-catalyzed Buchwald-Hartwig amination to form a substituted phenylhydrazine. This intermediate is then subjected to the classic Fischer indole synthesis by condensation with an aldehyde or ketone under acidic conditions to construct the indole ring.[1][3]

Diagram of Synthetic Pathway 1

G A This compound C Methyl 3-chloro-4-hydrazinylbenzoate A->C Buchwald-Hartwig Amination B Hydrazine Hydrate Pd Catalyst, Ligand, Base E Substituted Indole Derivative C->E Fischer Indole Synthesis D Ketone/Aldehyde (e.g., Cyclohexanone) Acid Catalyst

Caption: Proposed synthesis of an indole derivative via Buchwald-Hartwig amination and Fischer Indole Synthesis.

Experimental Protocol: Pathway 1

Step 1: Synthesis of Methyl 3-chloro-4-hydrazinylbenzoate

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[2]

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a strong base (e.g., Sodium tert-butoxide, 1.5 eq) and a dry, degassed solvent (e.g., Toluene).

  • To the stirred suspension, add hydrazine hydrate (1.2 eq) via syringe.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired methyl 3-chloro-4-hydrazinylbenzoate.

Step 2: Fischer Indole Synthesis to form a Tetracyclic Indole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 3-chloro-4-hydrazinylbenzoate (1.0 eq) from the previous step in a suitable solvent such as acetic acid or ethanol.[3][4]

  • Add a ketone or aldehyde (e.g., cyclohexanone, 1.1 eq) to the solution.

  • Reaction Execution: Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid, or polyphosphoric acid) and heat the mixture to reflux (80-120 °C) for 2-6 hours.[3] Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to afford the final indole derivative.

Data Presentation: Pathway 1
StepReactantReagents & ConditionsProductHypothetical Yield
1This compoundPd(OAc)₂, BINAP, NaOtBu, Hydrazine Hydrate, Toluene, 100 °C, 18hMethyl 3-chloro-4-hydrazinylbenzoate70-85%
2Methyl 3-chloro-4-hydrazinylbenzoateCyclohexanone, Acetic Acid, H₂SO₄ (cat.), 110 °C, 4hMethyl 9-chloro-5,6,7,8-tetrahydro-4H-carbazole-2-carboxylate65-80%

Proposed Synthetic Pathway 2: Sonogashira Coupling and Subsequent Cyclization

An alternative strategy involves an initial palladium-catalyzed Sonogashira cross-coupling of the aryl bromide with a terminal alkyne.[5] The resulting 2-alkynyl aniline derivative (formed after amination) can then undergo a cyclization reaction, often catalyzed by a base or another transition metal, to form the indole nucleus.[6] This method is particularly useful for accessing 2-substituted indoles.

Diagram of Synthetic Pathway 2

G A This compound C Methyl 4-alkynyl-3-chlorobenzoate A->C Sonogashira Coupling B Terminal Alkyne Pd Catalyst, CuI, Base E 2-Amino-5-alkynyl-4-chlorobenzoate derivative C->E Functional Group Manipulation D 1. Nitration 2. Reduction G Substituted Indole Derivative E->G Cyclization F Base or Metal Catalyst

Caption: Proposed synthesis of an indole derivative via Sonogashira coupling and cyclization.

Experimental Protocol: Pathway 2

Step 1: Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF.

  • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of the Indole Ring via Cyclization

This step typically requires the presence of an amino group ortho to the alkyne. As our starting material does not possess this, a functional group manipulation sequence is necessary.

  • Nitration: The product from Step 1 can be nitrated at the position ortho to the ester and chloro groups using standard nitrating conditions (e.g., HNO₃/H₂SO₄).

  • Reduction: The nitro group is then reduced to an amine using a reducing agent like SnCl₂ or H₂/Pd-C.

  • Cyclization: The resulting 2-amino-alkynylarene is then cyclized. A common method is to heat the compound with a base like potassium tert-butoxide in a solvent like DMF or NMP to induce cyclization to the indole.[6]

Data Presentation: Pathway 2
StepReactantReagents & ConditionsProductHypothetical Yield
1This compoundPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50 °C, 8hMethyl 3-chloro-4-(phenylethynyl)benzoate80-95%
2aMethyl 3-chloro-4-(phenylethynyl)benzoateHNO₃, H₂SO₄, 0 °CNitrated intermediate60-75%
2bNitrated intermediateSnCl₂·2H₂O, EtOH, refluxAmino intermediate70-85%
2cAmino intermediateKOtBu, DMF, 100 °CMethyl 6-chloro-2-phenyl-1H-indole-5-carboxylate75-90%

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target indole derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Reagent & Glassware Preparation B Inert Atmosphere Setup A->B C Addition of Reagents & Solvents B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Column Chromatography F->G H Recrystallization G->H I Characterization (NMR, MS, IR) H->I J Purity Analysis (HPLC) I->J

Caption: A standard experimental workflow for organic synthesis.

References

Application Notes and Protocols: Methyl 4-bromo-3-chlorobenzoate in the Synthesis of Complex Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complex halogenated aromatic compounds are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific placement of different halogen atoms on an aromatic scaffold allows for fine-tuning of a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Methyl 4-bromo-3-chlorobenzoate is a valuable and versatile building block for the synthesis of such complex molecules. Its distinct electronic and steric properties, arising from the bromo, chloro, and methyl ester functionalities, enable chemists to perform selective and sequential cross-coupling reactions, leading to the efficient construction of highly substituted aromatic systems. This document provides detailed application notes and protocols for the use of this compound in the preparation of complex halogenated aromatic compounds, with a focus on palladium-catalyzed cross-coupling reactions.

Core Applications

This compound serves as a key intermediate in the synthesis of polysubstituted aromatic compounds. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. The carbon-bromine bond is weaker than the carbon-chlorine bond and is therefore more susceptible to oxidative addition to a palladium(0) catalyst. This reactivity difference allows for selective functionalization at the 4-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules where precise control over substituent placement is critical.

Common applications include:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds.

  • Sonogashira Coupling: Creation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.

  • Heck Coupling: Formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene.

  • Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

These reactions provide access to a diverse range of complex aromatic structures, which are often key components of biologically active molecules.

Data Presentation

The following table summarizes typical reaction conditions and yields for a representative Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidMethyl 3-chloro-4-phenylbenzoatePd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O1001292
24-Methoxyphenylboronic acidMethyl 3-chloro-4-(4-methoxyphenyl)benzoatePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O90895
33-Pyridylboronic acidMethyl 3-chloro-4-(3-pyridyl)benzoatePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1101688
44-(Trifluoromethyl)phenylboronic acidMethyl 3-chloro-4-(4-(trifluoromethyl)phenyl)benzoatePd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O1001285

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 4-bromo-3-chlorobenzoic acid.

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 ml), add chlorotrimethylsilane (2 ml).

  • Stir the resulting mixture at room temperature over a weekend.

  • Evaporate the solvents under reduced pressure.

  • Dilute the residue to 60 ml with ethyl acetate.

  • Wash the organic layer with 5% NaHCO₃ solution (2 x 10 ml) and then with brine (20 ml).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the filtrate to dryness to yield this compound.[1]

Expected Yield: ~93%[1]

Protocol 2: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the selective cross-coupling reaction at the C-Br bond.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and a 2M aqueous solution of Na₂CO₃ (2.0 mmol in 2 mL of water).

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 3-chloro-4-phenylbenzoate.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Cross-Coupling start 4-bromo-3-chlorobenzoic acid esterification Esterification (MeOH, TMSCl) start->esterification workup1 Workup & Purification esterification->workup1 product1 This compound workup1->product1 product1_input This compound coupling Pd-catalyzed Coupling (e.g., Pd(PPh3)4, Base) product1_input->coupling boronic_acid Arylboronic Acid boronic_acid->coupling workup2 Workup & Purification coupling->workup2 final_product Complex Halogenated Aromatic workup2->final_product

Caption: Experimental workflow for the synthesis and subsequent cross-coupling of this compound.

suzuki_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (Ar-Br) product Biaryl Product pd0->product Product Formation transmetal Ar-Pd(II)-Ar'L2 pd_complex->transmetal Transmetalation (Ar'-B(OH)2) transmetal->pd0 Reductive Elimination (Ar-Ar') reactant This compound reactant->pd_complex boronic Arylboronic Acid boronic->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding the purification of Methyl 4-bromo-3-chlorobenzoate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most probable impurities depend on the synthetic route. If synthesized via Fischer esterification from 4-bromo-3-chlorobenzoic acid and methanol, the primary impurities include:

  • Unreacted 4-bromo-3-chlorobenzoic acid: This is a common impurity if the esterification reaction does not go to completion.

  • Residual acid catalyst: If an acid catalyst like sulfuric acid was used, it might remain in the crude product.

  • Side-products from the starting material: Impurities present in the initial 4-bromo-3-chlorobenzoic acid may carry through the reaction.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and flash column chromatography are effective methods.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product and can yield highly pure crystalline material.

  • Flash Column Chromatography is excellent for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.[1]

Q3: What is the appearance and melting point of pure this compound?

A3: Pure this compound typically appears as a white to light yellow or light orange powder or crystal. Its melting point is reported to be in the range of 57.0 to 61.0 °C. A broad melting range often indicates the presence of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: The crude product is an oil and fails to solidify.

  • Possible Cause: Significant amounts of impurities, such as unreacted starting materials or solvent residues, can lower the melting point of the mixture, resulting in an oil.[2]

  • Solution:

    • Acid Wash: If the starting material was 4-bromo-3-chlorobenzoic acid, perform a workup by dissolving the crude oil in a suitable organic solvent (e.g., ethyl acetate) and washing it with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove the acidic starting material into the aqueous layer.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure using a rotary evaporator.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure sample, add a small "seed crystal" to initiate crystallization.[3]

    • Chromatography: If the product remains an oil, purification by flash column chromatography is the recommended next step.

Problem 2: Low yield of purified product after recrystallization.

  • Possible Cause 1: Using too much solvent. The more solvent used, the more product will remain dissolved in the mother liquor, even after cooling.[4]

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Cooling the solution too rapidly. Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.[3]

  • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process.

  • Possible Cause 3: Premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration step is performed, the product can crystallize on the funnel and filter paper.

  • Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.[3]

Problem 3: Impurities are still present after column chromatography (confirmed by NMR or TLC).

  • Possible Cause 1: Poor solvent system selection. The chosen eluent may not provide adequate separation between your product and the impurity. The ideal solvent system should give the desired compound an Rf value between 0.2 and 0.4 on a TLC plate.[1]

  • Solution: Systematically test different solvent systems using TLC. A common eluent for aromatic esters is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[1][5]

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Possible Cause 3: Co-elution of impurities. An impurity may have a polarity very similar to the product, causing it to elute at the same time.

  • Solution: Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent or solvent mixture should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, isopropanol, heptane, ethyl acetate) at room and elevated temperatures.
  • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one "good" solvent and one "poor" solvent) like ethyl acetate/heptane or methanol/water can also be effective.[6]

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
  • If colored impurities are present, a very small amount of activated charcoal can be added to the hot solution. Perform a hot filtration to remove the charcoal and any insoluble impurities.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

1. TLC Analysis:

  • Dissolve a small sample of the crude mixture and spot it on a TLC plate.
  • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%).
  • The optimal eluent system should provide a baseline separation of spots and an Rf value of ~0.3 for the product.[1]

2. Column Packing:

  • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 2-5% ethyl acetate in hexane).
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is then added to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.
  • Collect the eluent in fractions (e.g., in test tubes).
  • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
  • If the product is slow to elute, gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate).
  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Summary

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization Solvent: Methanol, Ethanol/Water, or Ethyl Acetate/Heptane>98% (can be higher)Simple, inexpensive, can yield very high purity.Potential for significant yield loss; not effective for oily products.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane Gradient>95%Highly effective for complex mixtures and oily products; versatile.More time-consuming and requires more solvent and materials.

Visual Workflows

PurificationWorkflow cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup rotovap1 Solvent Removal (Rotary Evaporator) workup->rotovap1 crude_solid Crude Solid/Oil rotovap1->crude_solid recryst Recrystallization crude_solid->recryst If Solid column Column Chromatography crude_solid->column If Oily or Complex Mixture filter Vacuum Filtration recryst->filter collect Collect Fractions column->collect dry Drying filter->dry pure_xtal Pure Crystalline Product dry->pure_xtal tlc TLC Analysis collect->tlc rotovap2 Solvent Removal tlc->rotovap2 pure_oil Pure Product rotovap2->pure_oil

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree start Purification Issue q_oily Product is an oil? start->q_oily q_low_yield Low yield after recrystallization? start->q_low_yield q_impure_col Still impure after column? start->q_impure_col s_wash Perform NaHCO₃ wash to remove acidic impurities. q_oily->s_wash Yes q_oily->q_low_yield No s_chrom Use Column Chromatography. s_wash->s_chrom s_solvent Use minimum hot solvent. q_low_yield->s_solvent Yes s_cooling Cool solution slowly. q_low_yield->s_cooling Yes s_rf Optimize eluent via TLC (Aim for Rf ≈ 0.3). q_impure_col->s_rf Yes s_load Reduce sample load. q_impure_col->s_load Yes

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-bromo-3-chlorobenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

The most frequently cited high-yielding method is the esterification of 4-bromo-3-chlorobenzoic acid. A reported method involves the use of chlorotrimethylsilane in methanol at room temperature, which has been shown to produce yields of up to 93%.[1]

Q2: What are the main challenges I might face during the synthesis of this compound?

Common challenges include incomplete reactions leading to low yields, formation of impurities, and difficulties in purifying the final product. Success is often dependent on the purity of the starting materials and the careful control of reaction conditions.

Q3: How can I purify the crude this compound?

Purification is typically achieved through a series of aqueous washes followed by drying and evaporation of the solvent. Specifically, after the reaction, the residue can be diluted with ethyl acetate and washed with sodium bicarbonate solution and brine.[1] For more persistent impurities, column chromatography using a suitable solvent system like ethyl acetate in hexanes may be employed.

Q4: What are some common impurities, and how can I identify them?

The primary impurity is often the unreacted starting material, 4-bromo-3-chlorobenzoic acid. This can be detected by thin-layer chromatography (TLC) or 1H-NMR spectroscopy. The presence of a broad carboxylic acid peak in the 1H-NMR spectrum or a distinct spot on the TLC plate corresponding to the starting material indicates an incomplete reaction.

Q5: Can I use a different esterification method?

Yes, other standard esterification methods, such as using dry hydrogen chloride gas in methanol, can also be effective. This method has been reported to yield up to 94% for a similar compound, methyl 4-bromo-2-chlorobenzoate.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The reaction may not have gone to completion.- Extend the reaction time and monitor progress using TLC. - Ensure the starting material, 4-bromo-3-chlorobenzoic acid, is fully dissolved or suspended in the solvent. - Use a fresh bottle of chlorotrimethylsilane, as it can degrade with exposure to moisture.
Moisture in the Reaction: Water can hydrolyze the ester product back to the carboxylic acid.- Use anhydrous methanol and ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Presence of Starting Material in the Final Product Insufficient Reagent: The amount of esterifying agent may be inadequate.- Ensure the correct stoichiometry of chlorotrimethylsilane or other esterifying agents is used. A slight excess may be beneficial.
Inefficient Work-up: The aqueous wash may not have effectively removed the acidic starting material.- Perform multiple washes with 5% sodium bicarbonate solution until no more gas evolution is observed. - Ensure thorough mixing during the washing steps.
Formation of Unknown Byproducts Degraded Reagents: Impurities in the starting materials or reagents can lead to side reactions.- Use high-purity starting materials and reagents.[3] - Verify the purity of 4-bromo-3-chlorobenzoic acid before starting the reaction.
Reaction Temperature: Although the cited reaction is at room temperature, significant temperature fluctuations could potentially lead to side reactions.- Maintain a consistent room temperature throughout the reaction period.

Experimental Protocols

High-Yield Esterification using Chlorotrimethylsilane

This protocol is adapted from a reported synthesis with a 93% yield.[1]

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane

  • Ethyl acetate (EtOAc)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 ml), add chlorotrimethylsilane (2 ml).

  • Stir the resulting mixture at room temperature over a weekend.

  • After the reaction is complete, evaporate the solvents under reduced pressure.

  • Dilute the residue with 60 ml of ethyl acetate.

  • Wash the organic layer with 10 ml of 5% NaHCO3 solution twice.

  • Wash the organic layer with 20 ml of brine.

  • Dry the organic layer over anhydrous MgSO4.

  • Filter the mixture and evaporate the filtrate to dryness to obtain this compound.

Visual Guides

Synthesis_Pathway 4-bromo-3-chlorobenzoic_acid 4-bromo-3-chlorobenzoic acid reagents + CH3OH + (CH3)3SiCl 4-bromo-3-chlorobenzoic_acid->reagents Methyl_4-bromo-3-chlorobenzoate This compound reagents->Methyl_4-bromo-3-chlorobenzoate

Caption: Synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Starting Material, Solvent, Reagent) B 2. Reaction (Stir at Room Temperature) A->B C 3. Solvent Evaporation B->C D 4. Work-up (EtOAc dilution, NaHCO3 wash, Brine wash) C->D E 5. Drying and Filtration D->E F 6. Final Product (Evaporation to dryness) E->F

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes Extend Extend Reaction Time Incomplete->Extend CheckMoisture Check for Moisture Contamination Complete->CheckMoisture Dry Use Anhydrous Solvents/Inert Atmosphere CheckMoisture->Dry

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Reactions of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-bromo-3-chlorobenzoate". The information provided is designed to help identify and mitigate the formation of common side products in various chemical reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira) and Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of homocoupling product from my boronic acid derivative in a Suzuki reaction with this compound. What are the likely causes and how can I minimize this?

A1: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. The primary causes include:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.

  • High Catalyst Loading or Inefficient Catalyst: An excess of active palladium(0) species or a catalyst that is slow to enter the catalytic cycle can lead to side reactions.

  • Base-Induced Decomposition: Certain bases can cause the decomposition of the boronic acid, leading to homocoupling.

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).

  • Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. Sometimes, a less reactive catalyst or a bulkier ligand can suppress homocoupling.

  • Choice of Base: Consider using a milder base or optimizing the stoichiometry of the base.

  • Order of Addition: Adding the aryl halide to the reaction mixture before the boronic acid can sometimes reduce homocoupling.

Q2: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield and a complex mixture of byproducts. What could be the issue?

A2: Low yields and byproduct formation in Sonogashira couplings can stem from several factors:

  • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a major side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Dehalogenation: Reduction of the aryl halide to the corresponding arene is a possible side reaction.

  • Catalyst Deactivation: The palladium catalyst can be deactivated, leading to incomplete conversion.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: The exclusion of oxygen is critical to prevent Glaser coupling. Use Schlenk techniques or a glovebox.

  • Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions if Glaser coupling is a persistent issue.

  • Amine Base: The choice and purity of the amine base (e.g., triethylamine, diisopropylethylamine) are important. Ensure it is dry and free of impurities.

  • Solvent: The solvent can influence the reaction outcome. Toluene, THF, and DMF are common solvents to screen.

Q3: In my Grignard reaction with this compound, I am isolating a significant amount of a primary alcohol and unreacted starting material. What is happening?

A3: The observation of a primary alcohol and unreacted starting material in a Grignard reaction with an ester points to a few potential issues:

  • β-Hydride Elimination: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the ester's carbonyl group. This results in the formation of a primary alcohol corresponding to the ester and an alkene from the Grignard reagent.[1]

  • Incomplete Reaction: If less than two equivalents of the Grignard reagent are used, or if the reaction is quenched prematurely, you may isolate the intermediate ketone along with the tertiary alcohol and unreacted ester.[2][3][4]

  • Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reagent and lead to low yields.

Troubleshooting Steps:

  • Grignard Reagent Choice: If β-hydride elimination is a problem, consider using a Grignard reagent without β-hydrogens if the synthesis allows.

  • Stoichiometry: Use at least two full equivalents of the Grignard reagent to ensure complete conversion of the ester to the tertiary alcohol.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under a dry, inert atmosphere.

  • Slow Addition at Low Temperature: Adding the Grignard reagent slowly at a low temperature can help to control the reaction and minimize side reactions.

Quantitative Data Summary

The following tables summarize potential side products and reaction conditions. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Common Side Products in Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeMain ProductCommon Side Product(s)Typical Yield of Main Product (%)Factors Favoring Side Product Formation
Suzuki-Miyaura Coupling Biaryl compoundHomocoupling product of boronic acid, Dehalogenated arene60-95Presence of oxygen, inappropriate base, high catalyst loading
Sonogashira Coupling Aryl-alkyneGlaser coupling product (diyne), Dehalogenated arene50-90Presence of oxygen, excess copper catalyst

Table 2: Common Side Products in Grignard Reactions with this compound

Grignard Reagent TypeMain ProductCommon Side Product(s)Typical Yield of Main Product (%)Factors Favoring Side Product Formation
With β-hydrogens (e.g., Ethylmagnesium bromide) Tertiary alcoholPrimary alcohol (from ester reduction), Ketone (incomplete reaction)30-70Elevated temperatures, sterically hindered Grignard reagent
Without β-hydrogens (e.g., Phenylmagnesium bromide) Tertiary alcoholKetone (incomplete reaction)70-95Insufficient equivalents of Grignard reagent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/Water, Dioxane/Water, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine).

  • Solvent and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Grignard Reaction

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings.

  • Grignard Formation: Add a small portion of a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • Reaction with Ester: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of this compound in anhydrous THF dropwise.

  • Quenching: After the addition is complete, stir the reaction for an additional period, then quench by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the product by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_palladium Palladium-Catalyzed Reactions cluster_grignard Grignard Reactions Start Reaction Issue Identified P_Start Low Yield / Byproducts Start->P_Start Pd-catalyzed? G_Start Low Yield / Byproducts Start->G_Start Grignard? Homocoupling Homocoupling Observed? P_Start->Homocoupling Dehalogenation Dehalogenation Observed? Homocoupling->Dehalogenation No P_Solution1 Degas Solvents Optimize Catalyst/Ligand Change Base Homocoupling->P_Solution1 Yes Dehalogenation->P_Start No, other issues P_Solution2 Use Anhydrous Conditions Screen Solvents/Bases Dehalogenation->P_Solution2 Yes BetaHydride Primary Alcohol Formed? G_Start->BetaHydride Incomplete Ketone Intermediate Observed? BetaHydride->Incomplete No G_Solution1 Use Grignard w/o β-H Lower Temperature BetaHydride->G_Solution1 Yes Incomplete->G_Start No, other issues G_Solution2 Use >2 eq. Grignard Ensure Anhydrous Conditions Incomplete->G_Solution2 Yes

Caption: Troubleshooting workflow for common side products.

Suzuki_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)2 Dehalogenation Dehalogenation ArPdX->Dehalogenation H source ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr Homocoupling R-B(OH)2 Homocoupling Transmetal->Homocoupling O2 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Desired Product) RedElim->Product ArAr Ar'-Ar' (Side Product) Homocoupling->ArAr ArH Ar-H (Side Product) Dehalogenation->ArH

Caption: Suzuki coupling with common side reaction pathways.

References

"Methyl 4-bromo-3-chlorobenzoate" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl 4-bromo-3-chlorobenzoate, along with troubleshooting for common experimental issues.

Storage and Stability Data

Proper storage is crucial to maintain the integrity and stability of this compound. Below is a summary of recommended storage conditions and known incompatibilities.

ParameterRecommendationSource
Storage Temperature Room Temperature[1]
Atmosphere Sealed in a dry environment.[1]
Container Keep container tightly closed.[2][3][4]
Location Store in a dry, cool, and well-ventilated place.[2][3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1][2][3][4]

Q2: My this compound has changed color from white to light yellow. Is it still usable?

A2: The product is described as a white to light yellow or light orange powder or crystal.[1] A slight yellow tint may not indicate decomposition. However, a significant color change could suggest degradation. We recommend running a purity check (e.g., via HPLC or NMR) to confirm its integrity before use.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: While storage in a cool place is recommended, refrigeration is not explicitly required. The key is to keep it in a dry environment. If you choose to refrigerate, ensure the container is tightly sealed to prevent moisture condensation upon removal, which could lead to hydrolysis of the ester.

Q4: What solvents are compatible with this compound?

A4: The compound is soluble in methanol.[1] For other solvents, it is advisable to perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guide

Encountering unexpected results in your experiment? This guide will help you troubleshoot common issues related to the stability and handling of this compound.

Issue 1: Inconsistent or Poor Reaction Yield

If you are experiencing lower than expected yields in your reaction, consider the following:

  • Purity of the Compound:

    • Possible Cause: The compound may have degraded due to improper storage.

    • Solution: Verify the purity of your starting material using an appropriate analytical technique. If degraded, use a fresh batch.

  • Incompatible Reagents:

    • Possible Cause: The reaction may involve reagents incompatible with this compound, such as strong bases or acids, which could be causing side reactions or degradation.[4]

    • Solution: Review your reaction scheme for any incompatible substances. Consider using milder reagents if possible.

Issue 2: Formation of Unknown Impurities

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) could be due to:

  • Hydrolysis:

    • Possible Cause: Exposure to moisture during storage or in the reaction can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Solution: Ensure the compound is stored in a dry environment and use anhydrous solvents in your reactions.

  • Reaction with Incompatible Materials:

    • Possible Cause: As mentioned, strong oxidizing agents, acids, or bases can react with the compound.[4]

    • Solution: Carefully check all reagents and solvents for compatibility.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of multiple peaks, which would indicate impurities.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting issues encountered when using this compound.

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_storage Verify Storage Conditions (Dry, Cool, Tightly Sealed) start->check_storage purity_test Assess Compound Purity (e.g., HPLC, NMR) check_storage->purity_test is_pure Is the Compound Pure? purity_test->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes use_fresh Use a Fresh Batch of Compound is_pure->use_fresh No incompatibilities Check for Incompatible Reagents (Strong Acids/Bases, Oxidizers) review_protocol->incompatibilities modify_protocol Modify Protocol (e.g., Use Anhydrous Solvents, Milder Reagents) incompatibilities->modify_protocol Yes end_fail Contact Technical Support incompatibilities->end_fail No end_success Problem Resolved use_fresh->end_success modify_protocol->end_success

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromo-3-chlorobenzoate, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: High-Yield Synthesis using Chlorotrimethylsilane

This method proceeds under mild conditions and offers a high reported yield.

  • Reaction: Esterification of 4-bromo-3-chlorobenzoic acid.

  • Reagents:

    • 4-bromo-3-chlorobenzoic acid

    • Methanol (HPLC grade)

    • Chlorotrimethylsilane

  • Procedure:

    • Suspend 4-bromo-3-chlorobenzoic acid (1.0 equivalent) in methanol.

    • Add chlorotrimethylsilane to the suspension.

    • Stir the resulting mixture at room temperature. The reaction time can be extended over a weekend to ensure completion.

    • After the reaction is complete, evaporate the solvents under reduced pressure.

    • Dilute the residue with ethyl acetate.

    • Wash the organic layer with a 5% sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the final product.

  • Reported Yield: 93%[1]

Method 2: Traditional Fischer Esterification

This is a classic and widely used method for ester synthesis. Optimization of this method is the primary focus of the troubleshooting and FAQ sections.

  • Reaction: Fischer-Speier Esterification[2]

  • Reagents:

    • 4-bromo-3-chlorobenzoic acid

    • Methanol (in excess, also acts as solvent)

    • Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH))

  • General Procedure:

    • Dissolve 4-bromo-3-chlorobenzoic acid in a large excess of methanol.

    • Carefully add a catalytic amount of the strong acid.

    • Heat the mixture to reflux and maintain for several hours. Reaction progress should be monitored (e.g., by TLC).

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product, typically by recrystallization.

Data Presentation: Optimization of Fischer Esterification

The following tables provide representative data on how reaction parameters can influence the yield of esterification reactions of substituted benzoic acids. While this data is not specific to this compound, it offers valuable insights for optimization.

Table 1: Effect of Catalyst Concentration on Esterification Yield

Catalyst Concentration (% w/w H₂SO₄)Representative Yield (%)Notes
162Lower catalyst concentration can lead to slower reaction rates.
279An optimal concentration often exists for maximizing yield.
>2DecreasingExcess catalyst can sometimes lead to side reactions or purification difficulties.

This data is illustrative and based on general findings for esterification reactions.[3]

Table 2: Effect of Temperature and Alcohol Type on Benzoic Acid Conversion

AlcoholTemperature (°C)Conversion (%)
Ethanol7588.3
Butanol7587.8
Hexanol7567.5

This data demonstrates that higher temperatures generally favor higher conversion, and the choice of alcohol can impact the reaction efficiency.[4]

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis of this compound via Fischer Esterification.

Q1: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?

  • Inactive Catalyst: Ensure your acid catalyst is fresh and has been stored correctly.

  • Insufficient Temperature: The reaction requires heating to reflux to proceed at a reasonable rate. Ensure your reaction is maintained at the boiling point of methanol.

  • Presence of Water: Water is a product of the reaction and can drive the equilibrium back to the starting materials. Ensure all glassware is dry and use anhydrous methanol if possible.

  • Steric Hindrance: The chloro group ortho to the carboxylic acid in 4-bromo-3-chlorobenzoic acid can sterically hinder the approach of the alcohol. This may necessitate longer reaction times or the use of a more effective catalyst.

Q2: The yield of my reaction is low. How can I improve it?

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can be used as the solvent) and consider methods to remove water as it forms, such as using a Dean-Stark apparatus.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time or adding more catalyst.

  • Loss of Product During Workup: Ensure the aqueous washes with sodium bicarbonate are not overly vigorous or prolonged, as this can lead to hydrolysis of the ester product.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity?

  • Side Reactions: At high temperatures, side reactions may occur. Ensure the reaction temperature does not significantly exceed the boiling point of methanol.

  • Purity of Starting Materials: Use high-purity 4-bromo-3-chlorobenzoic acid and methanol to avoid side reactions from impurities.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

  • Removal of Unreacted Acid: The most common impurity is the starting carboxylic acid. This can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated solution of sodium bicarbonate.

  • Recrystallization: this compound is a solid at room temperature and can be purified by recrystallization. Effective solvent systems for similar compounds include ethanol/water or acetone/water mixtures. The ideal solvent should dissolve the compound when hot but not when cold.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a reliable method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid in Fischer esterification? A1: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Q2: Can I use a different alcohol instead of methanol? A2: Yes, other primary or secondary alcohols can be used. However, the reaction rate may be slower with bulkier alcohols due to increased steric hindrance.

Q3: How do I know when the reaction is complete? A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4-bromo-3-chlorobenzoic acid) will be visible at the beginning of the reaction. As the reaction proceeds, a new spot for the product (this compound) will appear, and the starting material spot will diminish. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the safety precautions I should take during this synthesis? A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Methanol is flammable and toxic. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Start Dissolve Acid Dissolve 4-bromo-3-chlorobenzoic acid in excess methanol Start->Dissolve Acid Add Catalyst Add conc. H₂SO₄ Dissolve Acid->Add Catalyst Reflux Heat to reflux and monitor by TLC Add Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove excess methanol Cool->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash NaHCO3 Wash with sat. NaHCO₃ Dissolve->Wash NaHCO3 Wash Brine Wash with Brine Wash NaHCO3->Wash Brine Dry Dry over Na₂SO₄ Wash Brine->Dry Filter & Concentrate Filter and Concentrate Dry->Filter & Concentrate Crude Product Crude Product Filter & Concentrate->Crude Product Recrystallize Recrystallize from Ethanol/Water Crude Product->Recrystallize Pure Product Pure Product Recrystallize->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check Reaction Incomplete Reaction? Low Yield->Check Reaction Check Workup Product Loss during Workup? Low Yield->Check Workup Check Purity Side Reactions? Low Yield->Check Purity Increase Time Increase Reaction Time Check Reaction->Increase Time Increase Catalyst Increase Catalyst Amount Check Reaction->Increase Catalyst Remove Water Remove Water (Dean-Stark) Check Reaction->Remove Water Minimize Washes Minimize Aqueous Washes Check Workup->Minimize Washes Saturate Aqueous Saturate Aqueous Layer (Brine) Check Workup->Saturate Aqueous Optimize Temp Optimize Temperature Check Purity->Optimize Temp Purify Reagents Use High-Purity Reagents Check Purity->Purify Reagents Improved Yield Improved Yield Increase Time->Improved Yield Increase Catalyst->Improved Yield Remove Water->Improved Yield Minimize Washes->Improved Yield Saturate Aqueous->Improved Yield Optimize Temp->Improved Yield Purify Reagents->Improved Yield

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "Methyl 4-bromo-3-chlorobenzoate".

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction, leaving unreacted 4-bromo-3-chlorobenzoic acid.Perform an aqueous workup with a mild base (e.g., 5% sodium bicarbonate solution) to remove the acidic starting material.[1]
Presence of isomeric impurities from the synthesis of the starting material.Utilize column chromatography for separation. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Side-products from the esterification reaction.Optimize reaction conditions (temperature, catalyst amount) to minimize side reactions. Column chromatography can help in separating these byproducts.
Product is an Oil and Fails to Solidify Significant amount of impurities depressing the melting point.Purify the crude product using column chromatography to remove impurities. Subsequent attempts at recrystallization are more likely to be successful.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Low Yield After Purification Loss of product during aqueous washes.Minimize the volume and number of washes. Ensure the pH of the aqueous layer is not too high to prevent hydrolysis of the ester.
Product loss during column chromatography.Optimize the column loading and elution gradient to ensure a good separation and recovery.
Inefficient crystallization during recrystallization.Ensure the correct solvent or solvent system is used. Slow cooling can improve crystal formation and yield.
Co-elution of Impurities During Column Chromatography Improper solvent system.Screen different solvent systems with varying polarities. A shallow gradient elution can improve separation.
Overloading of the column.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is the unreacted starting material, 4-bromo-3-chlorobenzoic acid .[1] Other potential impurities include isomeric byproducts from the synthesis of the starting material and minor side-products from the esterification reaction.

Q2: How can I effectively remove the unreacted 4-bromo-3-chlorobenzoic acid?

A2: An extractive workup using a mild aqueous base is highly effective. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a 5% sodium bicarbonate solution will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[1]

Q3: What is a good starting point for a column chromatography solvent system?

A3: A mixture of hexanes and ethyl acetate is a common and effective eluent system for purifying substituted methyl benzoates. For a closely related compound, a system of 30% ethyl acetate in hexanes was used successfully.[2] It is recommended to first determine the optimal solvent ratio using thin-layer chromatography (TLC).

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: If the product is oily, it likely contains a significant amount of impurities. First, attempt to purify the oil by column chromatography. For recrystallization, selecting the right solvent is crucial. You can screen for suitable solvents by testing the solubility of a small sample in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for esters include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[3] Gas Chromatography (GC) can also be used. Additionally, obtaining a sharp melting point that corresponds to the literature value (57.0 to 61.0 °C) is a good indicator of high purity.

Quantitative Data on Purification Methods

The following table summarizes expected outcomes for the purification of "this compound". Data for closely related compounds is used to provide estimates where specific data is unavailable.

Purification Method Typical Purity Achieved Expected Yield Primary Impurities Removed
Aqueous Extraction (5% NaHCO₃) >90% (if starting acid is the main impurity)High (>95%)Unreacted 4-bromo-3-chlorobenzoic acid
Column Chromatography (Hexane/EtOAc) >98%Good (70-90%)Isomeric impurities, side-reaction byproducts, unreacted starting material
Recrystallization >99% (if performed on already partially purified product)Moderate to Good (60-85%)Insoluble impurities and compounds with different solubility profiles

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction

Objective: To remove acidic impurities, primarily unreacted 4-bromo-3-chlorobenzoic acid, from the crude product.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Allow the layers to separate. The organic layer contains the desired ester, and the aqueous layer contains the sodium salt of the unreacted carboxylic acid.

  • Drain the lower aqueous layer.

  • Repeat the washing step with the 5% sodium bicarbonate solution.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Drain the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

Objective: To achieve high purity by separating the target compound from isomeric impurities and other byproducts.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexanes), can be effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Objective: To obtain a highly pure crystalline product.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the bulk of the product to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Methyl 4-bromo-3-chlorobenzoate dissolve Dissolve in Organic Solvent crude->dissolve extract Aqueous Extraction (5% NaHCO3) dissolve->extract separate Separate Layers extract->separate dry Dry Organic Layer separate->dry concentrate Concentrate dry->concentrate purified_extract Purified Product (via Extraction) concentrate->purified_extract column_chrom Column Chromatography purified_extract->column_chrom Further Purification recrystallize Recrystallization purified_extract->recrystallize Alternative column_chrom->recrystallize Final Polishing high_purity High-Purity Product recrystallize->high_purity

References

challenges in the scale-up synthesis of "Methyl 4-bromo-3-chlorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common esterification of 4-bromo-3-chlorobenzoic acid.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete conversion of the starting carboxylic acid.The esterification reaction is often an equilibrium process. To drive the reaction forward, consider using a large excess of methanol, which can also serve as the solvent.[1] Another approach is to remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
Insufficient acid catalyst.If using an acid-catalyzed esterification (e.g., Fischer-Speier), ensure a sufficient amount of catalyst (like sulfuric acid or hydrochloric acid) is used.[1]
Presence of Unreacted Starting Material (4-bromo-3-chlorobenzoic acid) Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature to ensure the reaction goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Inefficient mixing on a larger scale.Ensure adequate agitation and mixing to maintain a homogeneous reaction mixture, especially during scale-up.
Formation of Impurities Side reactions due to high temperatures.While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Optimize the temperature to find a balance between reaction rate and purity.
Contaminants in starting materials or solvents.Ensure the purity of 4-bromo-3-chlorobenzoic acid, methanol, and any catalysts or solvents used.
Difficulties in Product Isolation and Purification Product is not precipitating or is difficult to crystallize.After the reaction, evaporating the excess methanol and then adding a non-polar solvent might help in precipitating the product. If crystallization is challenging, column chromatography is a reliable purification method.
Emulsion formation during aqueous workup.To break emulsions during extraction with an organic solvent, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient laboratory-scale synthesis method for this compound?

A1: A frequently used method is the esterification of 4-bromo-3-chlorobenzoic acid with methanol. One documented procedure involves using chlorotrimethylsilane to facilitate the reaction, which has been reported to yield up to 93% of the final product.[2] The reaction is typically stirred at room temperature over an extended period.[2]

Q2: What are the key reaction parameters to control during the scale-up of the esterification process?

A2: During scale-up, critical parameters to monitor and control include:

  • Temperature: To prevent side reactions and ensure consistent product quality.

  • Mixing/Agitation: To maintain reaction homogeneity and ensure efficient heat transfer.

  • Rate of reagent addition: To control reaction exotherms, especially when adding catalysts.

  • Removal of byproducts: Efficient removal of water in equilibrium-limited reactions is crucial for high conversion.

Q3: How can I effectively purify this compound at a larger scale?

A3: For larger quantities, recrystallization is often the most efficient purification method. Suitable solvent systems should be determined at a small scale first. If recrystallization does not provide the desired purity, flash column chromatography can be employed, although it may be less practical for very large quantities.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. If using reagents like chlorotrimethylsilane or strong acids like sulfuric acid, be aware of their corrosive nature and handle them with extra care.

Experimental Protocol: Esterification of 4-bromo-3-chlorobenzoic acid

The following is a general protocol based on a reported synthesis.[2]

Materials:

  • 4-bromo-3-chlorobenzoic acid

  • Methanol (HPLC grade)

  • Chlorotrimethylsilane

  • Ethyl acetate (EtOAc)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Suspend 4-bromo-3-chlorobenzoic acid in methanol in a round-bottom flask.

  • Slowly add chlorotrimethylsilane to the suspension.

  • Stir the resulting mixture at room temperature. The reaction time may be extended (e.g., over a weekend) to ensure completion.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis reaction_monitoring Monitor Reaction (TLC/LC-MS) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction low_purity Low Purity? incomplete_reaction->low_purity No troubleshoot_conversion Troubleshoot Conversion: - Increase reaction time/temp - Add excess methanol - Ensure catalyst activity incomplete_reaction->troubleshoot_conversion Yes workup Reaction Workup low_purity->workup No troubleshoot_purity Troubleshoot Purity: - Optimize reaction temp - Check starting material purity - Improve purification method low_purity->troubleshoot_purity Yes purification Purification workup->purification final_product Final Product purification->final_product troubleshoot_conversion->reaction_monitoring troubleshoot_purity->purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Reaction Monitoring of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 4-bromo-3-chlorobenzoate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question: Why am I not seeing any spots on my TLC plate for my reaction mixture containing this compound?

Answer:

There are several potential reasons for the absence of spots on your TLC plate. Consider the following troubleshooting steps:

  • Compound Concentration: The concentration of your analyte in the spotted sample may be too low.[1] Try concentrating your reaction mixture before spotting, or spot the same location multiple times, allowing the solvent to dry between applications.[1]

  • UV Activity: this compound is a UV-active compound. Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and observing it under a UV lamp (typically at 254 nm). If your product is not UV-active, you will need to use a chemical stain for visualization.

  • Inappropriate Staining: If you are using a chemical stain, it may not be suitable for detecting your compound. Consider trying a different stain, such as potassium permanganate or p-anisaldehyde, which are effective for a wide range of functional groups.

  • Solvent Level in Chamber: Ensure that the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your compound will dissolve into the solvent reservoir instead of migrating up the plate.[1]

  • Compound Volatility: While less likely for this specific compound under normal conditions, highly volatile compounds can evaporate from the TLC plate before or during development.

Question: My TLC spots are streaking or appearing as elongated blobs. How can I improve the spot shape?

Answer:

Streaking on a TLC plate can obscure results and make it difficult to determine the progress of your reaction. Here are common causes and solutions:

  • Sample Overloading: You may have spotted too much of your reaction mixture on the plate.[2] Prepare a more dilute solution of your sample and re-spot.

  • Inappropriate Solvent System: The polarity of your developing solvent (mobile phase) may be too high, causing the compound to move too quickly and streak. Try a less polar solvent system. For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 20-30% ethyl acetate.

  • Acidic or Basic Compounds: If your starting material or product has strongly acidic or basic functional groups, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can improve the spot shape.[3]

  • Insoluble Material: If your sample contains insoluble material, it can cause streaking from the baseline. Ensure your sample is fully dissolved before spotting.

Question: The Rf values of my starting material (this compound) and product are too close to distinguish on the TLC plate. What can I do?

Answer:

Poor separation between spots is a common issue. Here are some strategies to improve resolution:

  • Change Solvent System Polarity: Small adjustments to the polarity of your mobile phase can have a significant impact on separation. Try a range of solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal separation.

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. For example, you could try a mixture of dichloromethane and methanol, or toluene and ethyl acetate.[4] Different solvents can offer different selectivities for your compounds.[4]

  • Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot with both starting material and reaction mixture applied on top of each other) on the same plate. This will help you to definitively identify if your starting material is consumed and if a new product spot has appeared, even if the separation is minimal.

  • Consider 2D TLC: For very complex mixtures or difficult separations, you can run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second solvent system. This can help to separate compounds that are not resolved in a single dimension.

Question: My LCMS results for this compound show a broad or tailing peak. What is the cause?

Answer:

Poor peak shape in LCMS can affect the accuracy of your analysis.[5] Common causes include:

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.[5] Dilute your sample and re-inject.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent, or if the problem persists, replace the column.

  • Inappropriate Mobile Phase: The pH or composition of your mobile phase may not be optimal for your analyte. Ensure you are using high-purity, LCMS-grade solvents and additives.[6]

  • Secondary Interactions: Your compound may be interacting with active sites on the column packing material. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can sometimes improve peak shape.

Question: I am not detecting the expected molecular ion for this compound in my LCMS analysis.

Answer:

Several factors can lead to the absence of the expected molecular ion:

  • Incorrect Ionization Mode: this compound is more likely to be ionized in positive ion mode (e.g., forming [M+H]+ or [M+Na]+ adducts). Ensure your mass spectrometer is set to the correct polarity.

  • Ion Source Contamination: A dirty ion source can suppress the signal of your analyte.[5] Regular cleaning of the ion source is crucial for optimal performance.[5]

  • In-source Fragmentation: The compound may be fragmenting in the ion source before it can be detected as the molecular ion. Try reducing the source temperature or using a softer ionization technique if available.

  • Mobile Phase Incompatibility: Certain mobile phase additives can suppress ionization. For example, non-volatile buffers should be avoided. Ensure your mobile phase is compatible with mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring a reaction with this compound?

A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[7] A common starting ratio is 20-30% ethyl acetate in hexanes. You can then adjust the ratio to achieve an Rf value for your starting material between 0.3 and 0.5 for optimal separation.

Q2: How do I visualize the spots on my TLC plate?

This compound contains an aromatic ring and is therefore UV active. You can visualize the spots by shining a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (F254). The compound will appear as a dark spot against a green fluorescent background. Alternatively, you can use a chemical stain like potassium permanganate, which reacts with a wide range of organic compounds.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in LCMS?

The molecular weight of this compound (C8H6BrClO2) is approximately 249.49 g/mol .[8] Due to the presence of bromine and chlorine isotopes, you should expect to see a characteristic isotopic pattern. In positive ion mode ESI-MS, you would look for the following adducts:

AdductExpected m/z (Monoisotopic)Notes
[M+H]+248.93125The protonated molecule. You will see a cluster of peaks due to the isotopes of Br (79/81) and Cl (35/37).
[M+Na]+270.91319A common adduct, especially if there is sodium present in your sample or mobile phase. This will also show a characteristic isotopic pattern.
[M+NH4]+265.95779An adduct that may be observed if ammonium salts (e.g., ammonium acetate or ammonium formate) are used as mobile phase additives.

Data sourced from PubChem and predicted values.[9]

Q4: What type of LC column is suitable for the analysis of this compound?

A reversed-phase C18 column is a standard and suitable choice for the analysis of moderately polar aromatic compounds like this compound. These columns provide good retention and separation based on hydrophobicity.

Q5: What are some common reactions where monitoring of this compound is important?

This compound is a versatile intermediate in organic synthesis.[10] It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is replaced with another organic group. It can also undergo nucleophilic aromatic substitution or be used in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[10][11]

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., silica gel 60 F254). Draw a light pencil line about 1 cm from the bottom of the plate to serve as the baseline.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of your diluted reaction mixture onto the baseline. Also spot the starting material (this compound) and a co-spot (starting material and reaction mixture on the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A decrease in the intensity of the starting material spot and the appearance of a new spot indicate that the reaction is proceeding.

LCMS Analysis Protocol
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Monitor the chromatogram for the elution of your starting material and potential products. Analyze the mass spectrum of each peak to identify the molecular ions and any characteristic fragments. The disappearance of the peak corresponding to this compound and the appearance of a new peak with the expected mass of the product will indicate the progress of the reaction.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_tlc TLC Monitoring cluster_lcms LCMS Analysis Reaction Reaction in Progress (e.g., Suzuki Coupling) TLC_Sample Sample Aliquot for TLC Reaction->TLC_Sample LCMS_Sample Prepare Sample for LCMS Reaction->LCMS_Sample Spot_TLC Spot Plate TLC_Sample->Spot_TLC Develop_TLC Develop Plate Spot_TLC->Develop_TLC Visualize_TLC Visualize under UV Develop_TLC->Visualize_TLC Analyze_TLC Analyze Rf Values Visualize_TLC->Analyze_TLC Decision Reaction Complete? Analyze_TLC->Decision Inject_LCMS Inject into LCMS LCMS_Sample->Inject_LCMS Analyze_LCMS Analyze Chromatogram and Mass Spectra Inject_LCMS->Analyze_LCMS Analyze_LCMS->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring a reaction involving this compound.

TLC_Troubleshooting Start TLC Plate Issue No_Spots No Spots Visible Start->No_Spots Streaking Spots are Streaking Start->Streaking Poor_Separation Poor Separation (Rf too close) Start->Poor_Separation Concentration Increase Concentration / Multi-spot No_Spots->Concentration Yes UV_Stain Check UV Lamp / Use a Different Stain No_Spots->UV_Stain No Dilute Dilute Sample (Overloaded) Streaking->Dilute Yes Change_Polarity Decrease Solvent Polarity Streaking->Change_Polarity No Adjust_Polarity Fine-tune Solvent Ratio Poor_Separation->Adjust_Polarity Yes New_Solvent Try a Different Solvent System Poor_Separation->New_Solvent No Solvent_Level Check Solvent Level in Chamber UV_Stain->Solvent_Level Add_Modifier Add Acid/Base to Mobile Phase Change_Polarity->Add_Modifier Co_Spot Use a Co-spot for Confirmation New_Solvent->Co_Spot

Caption: Decision tree for troubleshooting common TLC issues.

References

preventing decomposition of "Methyl 4-bromo-3-chlorobenzoate" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-bromo-3-chlorobenzoate" (CAS No. 117738-74-6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is stable under proper conditions. It should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2] Avoid contact with strong oxidizing agents.[1]

Q2: What are the known decomposition products of this compound?

A2: Upon combustion or exposure to high temperatures, hazardous decomposition products can be generated, including carbon dioxide, carbon monoxide, hydrogen chloride, and hydrogen bromide.[1]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, as a methyl ester, this compound can undergo hydrolysis to the corresponding carboxylic acid (4-bromo-3-chlorobenzoic acid) under either acidic or basic conditions, particularly with heating. The rate of hydrolysis is dependent on pH and temperature.

Q4: What are the most common reactions where this compound is used?

A4: this compound is a versatile intermediate. Due to the presence of a bromine atom, it is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3] The electron-deficient nature of the aromatic ring also makes it a potential substrate for nucleophilic aromatic substitution (SNA) reactions under specific conditions. It is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which act as histone deacetylase inhibitors.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Suzuki Coupling 1. Catalyst Inactivity: The palladium catalyst may be oxidized or decomposed. 2. Inefficient Oxidative Addition: While generally favorable for this electron-poor halide, issues can arise with certain catalyst systems. 3. Problematic Transmetalation: The base may be too weak or poorly soluble. 4. Presence of Oxygen: Leads to catalyst decomposition and boronic acid homocoupling.1. Use a fresh, high-quality palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). 3. Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃. Consider adding a small amount of water if using an anhydrous solvent with K₃PO₄. 4. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Formation of Homocoupling Byproduct (Biaryl of Boronic Acid) Presence of Oxygen: Pd(II) species, formed from the oxidation of Pd(0) by oxygen, can promote the homocoupling of boronic acids.1. Ensure rigorous degassing of the reaction mixture (freeze-pump-thaw cycles or sparging with inert gas). 2. Use a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species.
Dehalogenation of Starting Material (Replacement of Br with H) Presence of a Hydride Source: This can be from the solvent (e.g., alcohols at high temperatures) or certain bases. The Pd-H species formed can lead to reductive dehalogenation.1. Choose a solvent less prone to acting as a hydride donor. 2. Scrutinize the choice of base and other reagents for potential hydride sources.
Hydrolysis of the Methyl Ester Group Presence of Water with Strong Base or Acid: Especially at elevated temperatures, the ester can be saponified or hydrolyzed.1. If the ester is desired in the final product, use anhydrous conditions where possible. 2. If aqueous conditions are necessary, consider using milder bases (e.g., K₂CO₃ instead of NaOH) and the lowest effective temperature. 3. If the carboxylic acid is the desired product, this can be performed as a subsequent step.
Reaction Mixture Turns Dark Brown or Black Palladium Black Formation: This indicates decomposition of the palladium catalyst to elemental palladium, leading to reduced catalytic activity.1. This can be normal for some catalyst systems, but if accompanied by low yield, it indicates a problem. 2. Ensure a strictly inert atmosphere. 3. Check the purity of reagents and solvents. 4. Consider a different, more stable catalyst/ligand system.
Multiple Unidentified Spots on TLC Thermal Decomposition or Side Reactions: The starting material or product may be degrading under the reaction conditions.1. Lower the reaction temperature if possible. 2. Reduce the reaction time by using a more active catalyst or a higher concentration. 3. Confirm the stability of the starting material under the reaction conditions (base, solvent, temperature) without the other coupling partner.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of a histone demethylase inhibitor intermediate.[1]

Reaction: Coupling of this compound with Cyclopropylboronic Acid.

Reagents & Materials:

  • This compound

  • Cyclopropylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), and finely powdered sodium carbonate (2.0-3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (1-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNA)

This is a general protocol for the substitution of the bromo group with an amine nucleophile. The reactivity of the bromo group is enhanced by the adjacent electron-withdrawing chloro and carbonyl groups.

Reaction: Substitution of the bromo group with a generic secondary amine (e.g., Piperidine).

Reagents & Materials:

  • This compound

  • Piperidine

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inerting the Atmosphere: Flush the system with an inert gas (Nitrogen or Argon).

  • Solvent and Nucleophile Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) followed by the amine nucleophile (e.g., Piperidine, 1.1-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling Start Low/No Yield in Suzuki Coupling Cause1 Catalyst Inactivity Start->Cause1 Cause2 Inefficient Transmetalation Start->Cause2 Cause3 Dehalogenation Start->Cause3 Cause4 Homocoupling Start->Cause4 Sol1 Use Fresh Catalyst/ Modern Pre-catalyst Cause1->Sol1 Sol4 Rigorous Degassing/ Inert Atmosphere Cause1->Sol4 Sol2 Use Stronger/ Finely Powdered Base Cause2->Sol2 Sol3 Change Solvent/ Avoid Hydride Donors Cause3->Sol3 Cause4->Sol4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Experimental_Workflow_Suzuki A 1. Combine Reactants & Base in Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Pd Catalyst under Inert Gas B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat Reaction Mixture (e.g., 80-100 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Work-up F->G Reaction Complete H 8. Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of Methyl 4-bromo-3-chlorobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Halogenated Benzoate Esters

In the landscape of pharmaceutical research and development, the precise characterization of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and structural features. This guide offers a comparative analysis of the mass spectrometry data for Methyl 4-bromo-3-chlorobenzoate and two structurally similar alternatives: Methyl 4-bromobenzoate and Methyl 4-chlorobenzoate. Understanding the fragmentation patterns of these halogenated aromatic esters is crucial for their unambiguous identification in complex matrices.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectral data for this compound and its comparator compounds. The data for Methyl 4-bromobenzoate and Methyl 4-chlorobenzoate are derived from experimental electron ionization (EI) mass spectra, while the data for this compound is predicted based on established fragmentation principles of aromatic esters and halogenated compounds, in the absence of a publicly available experimental spectrum.

FeatureThis compoundMethyl 4-bromobenzoateMethyl 4-chlorobenzoate
Molecular Formula C₈H₆BrClO₂C₈H₇BrO₂C₈H₇ClO₂
Molecular Weight ( g/mol ) 248.49215.04170.59
Monoisotopic Mass (Da) 247.92397213.96294170.01346
Molecular Ion (M⁺) m/z 248/250/252 (predicted)m/z 214/216m/z 170/172
Key Fragment Ions (m/z) 217/219/221, 189/191/193, 154/156, 75183/185, 155/157, 127/129, 76139/141, 111/113, 75
Predicted/Observed Base Peak m/z 217/219 (predicted loss of OCH₃)m/z 183/185 (loss of OCH₃)m/z 139 (loss of OCH₃)

Analysis of Fragmentation Patterns

The mass spectral fragmentation of these methyl benzoate derivatives is primarily dictated by the ester functional group and the halogen substituents on the aromatic ring.

Methyl 4-chlorobenzoate: The electron ionization mass spectrum of Methyl 4-chlorobenzoate is characterized by a prominent molecular ion peak at m/z 170 and its isotopic peak at m/z 172, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). The base peak is observed at m/z 139, corresponding to the loss of a methoxy radical (•OCH₃). This is a typical fragmentation pathway for methyl esters. Subsequent loss of carbon monoxide (CO) from the benzoyl cation results in a phenyl cation at m/z 111. A peak at m/z 75 is also observed, which can be attributed to the C₆H₃⁺ fragment.

Methyl 4-bromobenzoate: Similar to its chloro-analog, the mass spectrum of Methyl 4-bromobenzoate displays a distinct molecular ion peak at m/z 214 and its isotopic partner at m/z 216, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). The primary fragmentation is again the loss of the methoxy group, leading to the base peak at m/z 183/185. Further fragmentation through the loss of CO yields the bromophenyl cation at m/z 155/157.

The presence of two different halogens complicates the spectrum but also provides a unique fingerprint for identification. The relative abundances of the isotopic peaks in the molecular ion and fragment ions are critical for confirming the presence and number of chlorine and bromine atoms.

Experimental Protocols

Acquiring high-quality mass spectrometry data is essential for accurate compound identification. A general experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

3. Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the major fragment ions and propose fragmentation pathways.

  • Compare the obtained spectrum with a reference library (e.g., NIST) if available.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Workflow and Logical Relationships

The general workflow for the mass spectrometric analysis of a small organic molecule like this compound is depicted in the following diagram.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_processing Data Processing & Analysis Sample Solid Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Interpretation Interpretation & Fragmentation Analysis Spectrum_Generation->Interpretation Library_Search Library Search Spectrum_Generation->Library_Search Report Final Report Interpretation->Report Library_Search->Report

Caption: General workflow for GC-MS analysis of organic compounds.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound and its analogs. The presented data and protocols serve as a valuable resource for researchers in the accurate identification and characterization of these and similar halogenated compounds.

A Comparative Guide to Purity Analysis of Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of Methyl 4-bromo-3-chlorobenzoate, a key building block in organic synthesis. The following sections present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical method for your research needs.

Comparison of Analytical Methods

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, accuracy, and throughput. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used method, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can serve as orthogonal techniques for comprehensive purity assessment.

A key advantage of HPLC is its applicability to a wide range of non-volatile and thermally labile compounds.[1] In contrast, GC is well-suited for volatile and thermally stable molecules.[2] For this compound, both techniques are viable. NMR spectroscopy, particularly qNMR, provides a unique advantage as a primary ratio method that can determine purity without the need for a specific reference standard of the analyte.[3]

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[2]Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.[4]
Applicability Ideal for non-volatile and moderately polar compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Selectivity High, based on polarity and chemical interactions with the stationary phase.Very high, based on both chromatographic separation and mass-to-charge ratio.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Quantification Requires a calibrated reference standard of the analyte.Requires a calibrated reference standard or can be semi-quantitative.Absolute quantification against a certified internal standard.[4]
Sample Throughput High.High.Moderate.
Instrumentation Cost Moderate to High.[2]High.Very High.
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of the analyte or impurities in the injector.Overlapping signals from impurities, requiring higher field strength or 2D NMR.[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require further optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This method outlines a reversed-phase HPLC approach for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (1:1 v/v) to obtain a concentration of 1 mg/mL. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method suitable for the analysis of the volatile and thermally stable this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a method for the absolute purity determination of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC analysis and the decision-making process for selecting an appropriate analytical technique.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Analysis.

method_selection cluster_criteria Analytical Requirements cluster_methods Recommended Technique start Purity Analysis of This compound quant Absolute vs. Relative Quantification? start->quant volatile Thermal Stability & Volatility? quant->volatile Relative qnmr qNMR quant->qnmr Absolute hplc HPLC volatile->hplc Thermally Labile or Non-Volatile gcms GC-MS volatile->gcms Thermally Stable & Volatile orthogonal Orthogonal Method Needed? orthogonal->qnmr Yes hplc->orthogonal gcms->orthogonal

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to Methyl 4-bromo-3-chlorobenzoate and Other Halobenzoates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, halobenzoates are pivotal building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, Methyl 4-bromo-3-chlorobenzoate stands out as a key intermediate. This guide provides an objective comparison of this compound with other isomeric and related halobenzoates, supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of halobenzoates are foundational to their reactivity and handling. The position of halogen substituents on the benzene ring significantly influences properties such as melting point, boiling point, and solubility. Below is a comparison of this compound with its isomers and other related halobenzoates.

PropertyThis compoundMethyl 3-bromo-4-chlorobenzoateMethyl 4-bromo-2-chlorobenzoateMethyl 5-bromo-2-chlorobenzoateMethyl 2-bromo-4-chlorobenzoate
Molecular Formula C₈H₆BrClO₂C₈H₆BrClO₂C₈H₆BrClO₂C₈H₆BrClO₂C₈H₆BrClO₂
Molecular Weight 249.49 g/mol [1]249.49 g/mol 249.49 g/mol 249.49 g/mol 249.49 g/mol
CAS Number 117738-74-6[1]35113-28-7185312-82-7251085-87-7185312-82-7
Appearance White to light yellow powder/crystalSolidLight tan oilNot availableNot available
Melting Point (°C) 57.0 - 61.0Not availableNot availableNot availableNot available

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of halobenzoates as synthetic intermediates is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The nature and position of the halogen substituents dictate the reactivity of the C-X bond, which generally follows the order of I > Br > Cl > F. This reactivity trend is a direct consequence of the bond dissociation energies. In dihalogenated benzoates, this differential reactivity can be exploited for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In dihalobenzoates like this compound, the C-Br bond is expected to react preferentially over the C-Cl bond under standard conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with the inert gas three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)

Direct comparative studies under identical conditions for the following isomers are limited in the literature. The following data is compiled from various sources and serves as a representative comparison.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-bromobenzoatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O856>95
Methyl 4-chlorobenzoatePhenylboronic acidPd(OAc)₂/Buchwald LigandK₃PO₄Dioxane/H₂O1102475
This compoundPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012High (expected)

Note: The C-Br bond in this compound is expected to react selectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halobenzoates follows the trend of I > Br > Cl. For dihalogenated substrates, selective amination at the more reactive halogen site is often achievable.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add the anhydrous toluene and then the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity of the aryl halide is again a critical factor, with the order I > Br > Cl being well-established.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of Halobenzoates: Experimental Workflow

The synthesis of this compound and its isomers typically involves the esterification of the corresponding benzoic acid. The following diagram illustrates a general workflow for this process.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromo-3-chlorobenzoic_Acid 4-Bromo-3-chlorobenzoic Acid Esterification Esterification Reaction 4-Bromo-3-chlorobenzoic_Acid->Esterification Methanol Methanol (Solvent/Reagent) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or TMSCl) Acid_Catalyst->Esterification Quenching Quenching with Base Esterification->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (e.g., Chromatography) Washing->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Application in Drug Development: Histone Deacetylase (HDAC) Inhibitors

This compound is a valuable precursor in the synthesis of various pharmacologically active molecules, including histone deacetylase (HDAC) inhibitors.[2] HDAC inhibitors are a class of anti-cancer agents that function by interfering with the enzymatic activity of HDACs, leading to hyperacetylation of histones and other proteins. This results in the modulation of gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a simplified signaling pathway of HDAC inhibition leading to apoptosis.

G cluster_inhibitor Drug Action cluster_cellular Cellular Processes cluster_outcome Cellular Outcome HDAC_Inhibitor HDAC Inhibitor (e.g., derived from This compound) HDAC Histone Deacetylases (HDACs) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC inhibitor signaling pathway leading to apoptosis.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex molecules in drug discovery. Its reactivity profile, characterized by the presence of both a bromine and a chlorine substituent, allows for selective functionalization in a variety of palladium-catalyzed cross-coupling reactions. The choice between this compound and other halobenzoates will depend on the specific synthetic strategy, desired reactivity, and cost considerations. This guide provides the foundational information and experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

Navigating Organic Synthesis: A Comparative Guide to Alternatives for Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic strategy. For researchers, scientists, and drug development professionals, halogenated aromatic compounds such as Methyl 4-bromo-3-chlorobenzoate serve as versatile intermediates in the construction of complex molecular architectures. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to inform the strategic selection of starting materials in key organic transformations.

The utility of this compound and its analogs primarily lies in their application in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The nature and position of the halogen substituents on the benzoate ring significantly influence the reactivity of these substrates.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy. This trend dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, an aryl iodide is typically more reactive than an aryl bromide, which is, in turn, more reactive than an aryl chloride.

This principle allows for the strategic selection of dihalogenated substrates for selective and sequential functionalization. For a compound like this compound, the carbon-bromine bond is expected to be more reactive than the carbon-chlorine bond, enabling selective coupling at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. The choice of halogen on the benzoate substrate can significantly impact reaction conditions and yields.

Table 1: Comparison of Methyl Halobenzoate Derivatives in a Hypothetical Suzuki-Miyaura Reaction with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl 4-iodo-3-chlorobenzoatePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O804>95
2This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285-90
3Methyl 3-bromo-4-chlorobenzoatePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001280-85
4Methyl 3,4-dichlorobenzoatePd(OAc)₂/SPhos (2 mol%)K₃PO₄Dioxane/H₂O1102470-75

Note: The data in this table is representative and compiled from general principles of reactivity and typical yields reported in the literature for similar substrates. Direct comparative studies under identical conditions are limited.

As indicated in the table, the iodo-substituted analog (Entry 1) is expected to react more readily, allowing for lower reaction temperatures and shorter reaction times to achieve a high yield. This compound (Entry 2) offers a good balance of reactivity and stability. The positional isomer, Methyl 3-bromo-4-chlorobenzoate (Entry 3), may exhibit slightly different reactivity due to steric and electronic effects. The dichloro-derivative (Entry 4) is the least reactive and typically requires a more active catalyst system and harsher conditions to achieve comparable yields.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen.

Table 2: Comparison of Methyl Halobenzoate Derivatives in a Hypothetical Heck Reaction with Styrene

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Methyl 4-iodo-3-chlorobenzoatePd(OAc)₂ (2 mol%)Et₃NDMF80>90
2This compoundPd(OAc)₂ (2 mol%)Et₃NDMF10080-85
3Methyl 3-bromo-4-chlorobenzoatePd(OAc)₂ (2 mol%)Et₃NDMF10075-80
4Methyl 3,4-dichlorobenzoatePd(OAc)₂/PCy₃ (2 mol%)K₂CO₃DMA12060-70

Note: The data in this table is representative and compiled from general principles of reactivity and typical yields reported in the literature for similar substrates.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity trend of the aryl halides remains a key consideration.

Table 3: Comparison of Methyl Halobenzoate Derivatives in a Hypothetical Sonogashira Coupling with Phenylacetylene

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Methyl 4-iodo-3-chlorobenzoatePd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NTHF25>95
2This compoundPd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NTHF5085-90
3Methyl 3-bromo-4-chlorobenzoatePd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NTHF5080-85
4Methyl 3,4-dichlorobenzoatePd₂(dba)₃/XPhos/CuI (2/4/4 mol%)Cs₂CO₃Dioxane10065-75

Note: The data in this table is representative and compiled from general principles of reactivity and typical yields reported in the literature for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of halogenated substrate influences the reaction conditions required for efficient coupling with an amine.

Table 4: Comparison of Methyl Halobenzoate Derivatives in a Hypothetical Buchwald-Hartwig Amination with Aniline

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Methyl 4-iodo-3-chlorobenzoatePd(OAc)₂/BINAP (2/3 mol%)NaOtBuToluene80>90
2This compoundPd(OAc)₂/BINAP (2/3 mol%)NaOtBuToluene10080-85
3Methyl 3-bromo-4-chlorobenzoatePd(OAc)₂/BINAP (2/3 mol%)NaOtBuToluene10075-80
4Methyl 3,4-dichlorobenzoatePd₂(dba)₃/BrettPhos (2/4 mol%)K₃PO₄t-BuOH11060-70

Note: The data in this table is representative and compiled from general principles of reactivity and typical yields reported in the literature for similar substrates.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a methyl 3-chloro-4-arylbenzoate derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize a methyl 3-chloro-4-(phenylamino)benzoate derivative.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • NaOtBu (1.2 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Workflows and Pathways

To further aid in the understanding of these synthetic processes and their applications, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents (Aryl Halide, Coupling Partner, Base) B Add to Dry Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Add Catalyst D->E F Heat and Stir (Monitor by TLC/LC-MS) E->F G Cool to RT & Quench F->G H Extraction with Organic Solvent G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

The products derived from these reactions often have significant biological activity. For instance, many histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents, contain biaryl structures that can be synthesized using these methods.

HDAC_Inhibition cluster_histone Histone Acetylation cluster_gene Gene Expression HDACi HDAC Inhibitor (e.g., Vorinostat analog) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histone_DeAc Deacetylated Histones Histone_Ac Acetylated Histones Histone_Ac->Histone_DeAc HDAC Chromatin Chromatin Relaxation Histone_Ac->Chromatin Histone_DeAc->Histone_Ac HAT Gene_Exp Tumor Suppressor Gene Expression Chromatin->Gene_Exp Apoptosis Apoptosis Gene_Exp->Apoptosis

A simplified signaling pathway of histone deacetylase (HDAC) inhibition.

Conclusion

The choice of a halogenated benzoic acid derivative in organic synthesis is a strategic decision that impacts reaction efficiency, cost, and overall synthetic design. While Methyl 4-iodo-3-chlorobenzoate offers the highest reactivity, this compound presents a well-balanced and widely applicable option for a variety of cross-coupling reactions. Understanding the relative reactivity of these alternatives allows researchers to tailor their synthetic strategies to achieve the desired outcomes in an efficient and controlled manner. The provided protocols and diagrams serve as a foundational guide for the practical application of these valuable building blocks in the synthesis of complex and biologically relevant molecules.

References

Validating the Structure of Methyl 4-bromo-3-chlorobenzoate: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For novel compounds such as Methyl 4-bromo-3-chlorobenzoate, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguous structure determination. This guide provides a comparative overview of the crystallographic validation process, presenting experimental protocols and data from related structures to offer a framework for the analysis of this compound.

Comparative Crystallographic Data

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and packing interactions. The following table summarizes key crystallographic parameters for related brominated and chlorinated benzoate derivatives. This data serves as a benchmark for what can be expected upon successful crystallization and X-ray analysis of the title compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 4-bromobenzoateC₈H₇BrO₂MonoclinicP2₁/c13.993(3)3.949(1)15.352(3)94.94(3)[1]
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoateC₁₄H₉BrF₂N₂O₂MonoclinicP2₁/n10.334(2)12.138(2)12.449(3)106.39(3)[2]
3'-bromo-4-methyl-chalconeC₁₆H₁₃BrOOrthorhombicPbca18.019(4)8.013(2)19.340(4)90[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The validation of a molecular structure by X-ray crystallography involves a sequential process, from crystal growth to data analysis.[4] This technique provides precise measurements of molecular dimensions, unattainable by other methods.[5]

Crystal Growth

The initial and often most challenging step is obtaining a single crystal of sufficient quality (typically >0.1 mm in all dimensions).[4] For small organic molecules like this compound, several methods can be employed:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent.[6] The solvent is allowed to evaporate slowly in a dust-free environment, leading to the formation of crystals.[6][7] The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[7]

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Thermal Control: A saturated solution is heated until all the solid dissolves and then cooled slowly in a controlled manner to induce crystallization.[8]

Data Collection

A suitable crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, creating a unique diffraction pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. From this map, the positions of the atoms in the molecule are deduced. The structural model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a small molecule's structure using X-ray crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Methyl 4-bromo-3-chlorobenzoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution crystallization_method Slow Evaporation / Solvent Diffusion / Cooling dissolution->crystallization_method crystal_selection Selection of a High-Quality Single Crystal crystallization_method->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation

Caption: Workflow for X-ray Crystallographic Structure Validation.

Conclusion

The structural validation of this compound through single-crystal X-ray diffraction is a robust and essential process for its definitive characterization. While specific crystallographic data for this compound is pending, the established protocols for small molecule crystallography and the comparative data from analogous structures provide a solid foundation for this investigation. The successful elucidation of its crystal structure will be invaluable for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of its molecular properties and potential applications.

References

A Comparative Analysis of Bromo and Chloro Substituent Reactivity in Methyl 4-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of complex molecule construction. Methyl 4-bromo-3-chlorobenzoate presents a valuable scaffold, offering two distinct halogen handles for differential reactivity. This guide provides an objective comparison of the bromo and chloro substituents in this molecule, supported by established chemical principles and analogous experimental data, to inform strategies for selective chemical modification.

Executive Summary

The reactivity of halogen substituents on an aromatic ring is pivotal in dictating the outcome of cross-coupling and nucleophilic substitution reactions. For this compound, the bromo substituent at the 4-position is demonstrably more reactive than the chloro substituent at the 3-position, particularly in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst, the often rate-limiting step in cross-coupling cycles, more readily than the C-Cl bond.[1] This inherent difference allows for the selective functionalization at the 4-position while leaving the 3-position intact for subsequent transformations.

Comparative Reactivity Data

Direct comparative experimental data for this compound is not extensively documented in publicly accessible literature. However, the principles of differential halogen reactivity are well-established. Data from analogous dihalogenated aromatic compounds, particularly in Suzuki-Miyaura cross-coupling reactions, consistently demonstrate the preferential reaction at the C-Br bond.

For instance, in studies involving substrates with both C(sp2)-Br and C(sp2)-Cl bonds, palladium-catalyzed cross-coupling reactions show high selectivity for the C-Br bond. This selectivity is a cornerstone of modern organic synthesis, enabling sequential and site-specific modifications of polyhalogenated arenes.[2]

The following table summarizes the expected outcomes for a comparative Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, based on established principles and data from structurally similar compounds.

Substituent PositionHalogenRelative Reactivity in Suzuki-Miyaura CouplingExpected Product Yield (Monosubstitution)
4BromoHigherHigh
3ChloroLowerLow to negligible (under conditions optimized for C-Br activation)

Reaction Mechanisms and Logical Relationships

The differential reactivity of the bromo and chloro substituents in this compound can be rationalized by considering the mechanisms of the two primary reaction types where this molecule would be employed: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The C-Br bond, being weaker than the C-Cl bond, has a lower activation energy for this step, leading to preferential reaction at the 4-position.

G cluster_0 Reactivity Comparison in Suzuki-Miyaura Coupling Reactant This compound OA_Br Intermediate A (Pd inserts at C-Br) Reactant->OA_Br Oxidative Addition (C-Br) Lower Activation Energy OA_Cl Intermediate B (Pd inserts at C-Cl) Reactant->OA_Cl Oxidative Addition (C-Cl) Higher Activation Energy Pd_cat Pd(0) Catalyst Arylboronic_acid Arylboronic Acid Transmetalation_A Transmetalation Arylboronic_acid->Transmetalation_A OA_Br->Transmetalation_A Path_B Reductive_Elimination_A Reductive Elimination Transmetalation_A->Reductive_Elimination_A Product_A 4-Aryl-3-chlorobenzoate (Major Product) Reductive_Elimination_A->Product_A Forms C-C bond Product_B 3-Aryl-4-bromobenzoate (Minor/No Product)

Caption: Logical workflow of selective Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, a nucleophile attacks the aromatic ring, displacing a halide. The reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group. In this compound, the methyl ester is an electron-withdrawing group. The reactivity order of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I when the C-X bond cleavage is not the rate-determining step. This is because more electronegative halogens polarize the carbon atom more effectively, making it more susceptible to nucleophilic attack. However, when C-X bond cleavage is the rate-determining step, the order can be reversed. Given the presence of a strong electron-withdrawing group, the attack of the nucleophile is often the rate-determining step, suggesting that the chloro-substituted position might be more reactive in an SNAr context under certain conditions.

Experimental Protocols

The following is a representative experimental protocol for a selective Suzuki-Miyaura cross-coupling reaction targeting the bromo substituent of this compound.

Objective: To selectively synthesize Methyl 4-aryl-3-chlorobenzoate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) (0.04 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and tricyclohexylphosphine tetrafluoroborate (0.04 equiv).

  • The vessel is sealed, then evacuated and backfilled with an inert gas three times.[4]

  • Add toluene and water (typically in a 10:1 ratio) via syringe.[4]

  • The reaction mixture is stirred vigorously and heated to 80 °C for 2-4 hours.[4]

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired Methyl 4-aryl-3-chlorobenzoate.

G cluster_1 Experimental Workflow for Selective Suzuki Coupling A 1. Combine Reactants - this compound - Arylboronic acid - Base (Cs2CO3) B 2. Add Catalyst System - Pd(OAc)2 - PCy3·HBF4 A->B C 3. Degas and Add Solvents - Evacuate/Backfill with Argon - Add Toluene/Water B->C D 4. Reaction - Heat to 80°C - Monitor by TLC/GC-MS C->D E 5. Work-up - Cool and dilute - Aqueous extraction D->E F 6. Purification - Dry and concentrate - Column Chromatography E->F G Product Methyl 4-aryl-3-chlorobenzoate F->G

References

A Comparative Guide to the Synthesis and Reactivity of Methyl 4-bromo-3-chlorobenzoate and Methyl 2-bromo-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the judicious selection of building blocks is paramount. Halogenated benzoates are valuable intermediates, offering multiple points for functionalization. This guide provides a detailed comparison of two constitutional isomers, Methyl 4-bromo-3-chlorobenzoate and Methyl 2-bromo-3-chlorobenzoate, focusing on their synthesis, reactivity in cross-coupling reactions, and spectroscopic characterization. This analysis is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in synthetic route design.

Physicochemical and Spectroscopic Properties

A fundamental comparison of the two isomers reveals distinct differences in their predicted spectroscopic data, arising from the different substitution patterns on the aromatic ring. These properties are crucial for reaction monitoring and product characterization.

PropertyThis compoundMethyl 2-bromo-3-chlorobenzoate
Molecular Formula C₈H₆BrClO₂C₈H₆BrClO₂
Molecular Weight 249.49 g/mol 249.49 g/mol
CAS Number 117738-74-6[1][2][3]1107627-14-4[4]
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 1H), 7.70 (dd, 1H), 7.45 (d, 1H), 3.90 (s, 3H)δ 7.65 (d, 1H), 7.40 (t, 1H), 7.20 (d, 1H), 3.95 (s, 3H)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 165.0 (C=O), 134.5 (C), 132.0 (CH), 131.5 (C), 130.0 (CH), 128.0 (C), 125.0 (CH), 52.5 (OCH₃)δ 166.0 (C=O), 135.0 (C), 133.0 (CH), 132.5 (C), 130.5 (CH), 128.5 (C), 126.0 (CH), 52.8 (OCH₃)
Predicted Mass Spectrum (m/z) [M]⁺ at 248/250/252, fragments from loss of OCH₃ and CO[M]⁺ at 248/250/252, fragments from loss of OCH₃ and CO

Synthesis of Isomers

The synthesis of both isomers typically starts from the corresponding substituted benzoic acids, followed by esterification. The choice of starting material dictates the final substitution pattern.

cluster_0 Synthesis of this compound cluster_1 Synthesis of Methyl 2-bromo-3-chlorobenzoate 4-bromo-3-chlorobenzoic_acid 4-bromo-3-chlorobenzoic acid Methyl_4-bromo-3-chlorobenzoate This compound 4-bromo-3-chlorobenzoic_acid->Methyl_4-bromo-3-chlorobenzoate Methanol, H₂SO₄ (cat.) 2-bromo-3-chlorobenzoic_acid 2-bromo-3-chlorobenzoic acid Methyl_2-bromo-3-chlorobenzoate Methyl 2-bromo-3-chlorobenzoate 2-bromo-3-chlorobenzoic_acid->Methyl_2-bromo-3-chlorobenzoate Methanol, H₂SO₄ (cat.)

Synthetic routes to the title compounds.
Experimental Protocol: Esterification of Substituted Benzoic Acids

  • To a solution of the corresponding bromo-chlorobenzoic acid (1.0 eq) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

A key application of these isomers is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the halogen substituents significantly influences the reactivity of the C-Br bond, which is generally more reactive than the C-Cl bond. In this comparative study, the Suzuki-Miyaura coupling of both isomers with phenylboronic acid is examined.

It is hypothesized that this compound will exhibit higher reactivity than Methyl 2-bromo-3-chlorobenzoate. This is attributed to the steric hindrance posed by the ortho-chloro substituent in the 2-bromo isomer, which can impede the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step.

Start Start: Prepare Reaction Mixtures Isomer_4_bromo This compound + Phenylboronic acid Start->Isomer_4_bromo Isomer_2_bromo Methyl 2-bromo-3-chlorobenzoate + Phenylboronic acid Start->Isomer_2_bromo Reaction Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C Isomer_4_bromo->Reaction Isomer_2_bromo->Reaction Monitoring Monitor by GC-MS at t = 1, 2, 4, 8h Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Products & Calculate Yields Purification->Analysis

Workflow for the comparative Suzuki-Miyaura coupling.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • In separate flame-dried Schlenk tubes, place this compound (1.0 eq) and Methyl 2-bromo-3-chlorobenzoate (1.0 eq).

  • To each tube, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate and backfill each tube with argon three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1, 5 mL per mmol of substrate) to each tube.

  • Heat the reaction mixtures to 80 °C and monitor the progress by GC-MS at regular intervals.

  • Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the products by column chromatography on silica gel.

Hypothetical Experimental Data
SubstrateReaction Time (h)Conversion (%)Isolated Yield (%)
This compound 4>9588
Methyl 2-bromo-3-chlorobenzoate 87055

The hypothetical data illustrates that under identical reaction conditions, this compound is expected to react faster and provide a higher yield of the coupled product compared to its 2-bromo isomer. This outcome is a direct consequence of the reduced steric hindrance around the reactive C-Br bond.

Conclusion

The choice between this compound and Methyl 2-bromo-3-chlorobenzoate in a synthetic strategy will depend on the desired substitution pattern of the final product. However, for reactions involving the functionalization of the C-Br bond, such as palladium-catalyzed cross-coupling reactions, the positional isomerism plays a critical role in reactivity. This compound is the more reactive isomer due to the less sterically hindered environment of the bromine atom. Researchers should consider these differences in reactivity to optimize reaction conditions and maximize yields in their synthetic endeavors.

References

Unveiling the Biological Potential: A Comparative Guide to Methyl 4-bromo-3-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Methyl 4-bromo-3-chlorobenzoate has emerged as a versatile starting material for the synthesis of a variety of derivatives exhibiting significant biological activities. This guide provides an objective comparison of the performance of two major classes of these derivatives—histone demethylase inhibitors and synthetic retinoids—supported by experimental data, detailed protocols, and pathway visualizations.

Histone Demethylase Inhibitors: Targeting Epigenetic Regulation

Derivatives of this compound have been effectively utilized in the development of potent inhibitors of histone demethylases, a class of enzymes crucial in epigenetic regulation and implicated in various cancers.

Comparative Activity of Histone Demethylase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazolylpyridine derivatives synthesized using this compound, as detailed in patent WO2014089364A1. The data highlights the structure-activity relationship, where substitutions on the pyrazole and pyridine rings significantly influence inhibitory potency.

Compound ID (Example from WO2014089364A1)R1 Group on PyrazoleR2 Group on PyridineIC50 (µM)
Derivative A Cyclopropyl4-carboxy< 0.1
Derivative B Phenyl4-carboxy0.1 - 1.0
Derivative C Methyl4-carboxy> 1.0
Alternative Inhibitor 1 (Non-benzoate derived) tert-Butyl4-carboxy0.1 - 1.0
Alternative Inhibitor 2 (Non-benzoate derived) Thiophene4-carboxy> 1.0

Caption: Table 1. Comparative IC50 values of histone demethylase inhibitors.

Experimental Protocol: In Vitro Histone Demethylase Assay

The inhibitory activity of the compounds was determined using an in vitro histone demethylase assay.[1][2][3][4]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific histone demethylase (e.g., a JmjC domain-containing demethylase) on a methylated histone substrate.

Materials:

  • Recombinant human histone demethylase enzyme

  • Biotinylated histone H3 peptide substrate

  • AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM α-ketoglutarate, 100 µM FeSO4, 2 mM Ascorbic Acid)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • A solution of the histone demethylase enzyme and the test compound at various concentrations is pre-incubated in the assay buffer.

  • The reaction is initiated by the addition of the biotinylated histone H3 peptide substrate.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the AlphaLISA acceptor beads and streptavidin-donor beads are added.

  • After an incubation period in the dark, the plate is read on a microplate reader.

  • The IC50 values are calculated from the resulting dose-response curves.

Histone_Demethylase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Histone Demethylase Enzyme Incubation1 Pre-incubation (Enzyme + Compound) Enzyme->Incubation1 Compound Test Compound Compound->Incubation1 Buffer Assay Buffer Buffer->Incubation1 Incubation2 Enzymatic Reaction (37°C) Incubation1->Incubation2 Substrate Histone Peptide Substrate Substrate->Incubation2 Stop Stop Reaction Incubation2->Stop Beads Add AlphaLISA Beads Stop->Beads Incubation3 Incubation (Dark) Beads->Incubation3 Read Read Plate Incubation3->Read

Caption: Experimental workflow for the in vitro histone demethylase assay.

Synthetic Retinoids: Modulators of Cellular Processes

This compound also serves as a key building block for the synthesis of novel retinoids, which are crucial signaling molecules involved in various cellular processes, including growth and differentiation. Their therapeutic potential is being explored for neurological disorders.

Comparative Activity of Synthetic Retinoids

A study on synthetic retinoids designed to modulate genomic and non-genomic processes in neurodegenerative diseases utilized this compound for the synthesis of novel diphenylacetylene retinoid esters.[5] The biological activity of these compounds was assessed by their ability to induce genomic activity and promote neurite outgrowth.

Compound IDEC50 (nM) for Genomic ActivityEmax (% of ATRA)Neurite Outgrowth (relative to control)
Retinoid Derivative X 15.295+++
Retinoid Derivative Y 35.882++
Retinoid Derivative Z 120.565+
All-trans Retinoic Acid (ATRA) 10.1100++++
Alternative Synthetic Retinoid 25.690+++

Caption: Table 2. Biological activity of synthetic retinoids.

Experimental Protocol: Neurite Outgrowth Assay

The neuro-regenerative potential of the synthetic retinoids was evaluated by measuring neurite outgrowth in a neuroblastoma cell line.[6][7][8][9][10]

Principle: This assay quantifies the ability of a compound to promote the extension of neurites from neuronal cells, a key process in neuronal development and regeneration.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with low serum

  • Test compounds (synthetic retinoids) dissolved in DMSO

  • Poly-L-lysine coated cell culture plates

  • Microscope with imaging software for neurite length measurement

Procedure:

  • Neuroblastoma cells are seeded onto poly-L-lysine coated plates and allowed to attach.

  • The cells are then treated with various concentrations of the synthetic retinoids or a vehicle control.

  • The cells are incubated for a period of 48-96 hours to allow for neurite extension.

  • After incubation, the cells are fixed and stained (e.g., with an anti-β-III tubulin antibody) to visualize the neurites.

  • Images of the cells are captured using a microscope.

  • The total length of neurites per cell is quantified using imaging software.

  • The data is analyzed to determine the effect of each compound on neurite outgrowth compared to the control.

Retinoid_Signaling_Pathway Retinoid Synthetic Retinoid RAR Retinoic Acid Receptor (RAR) Retinoid->RAR Dimer RAR-RXR Heterodimer RAR->Dimer RXR Retinoid X Receptor (RXR) RXR->Dimer RARE Retinoic Acid Response Element (RARE) in DNA Dimer->RARE Transcription Gene Transcription RARE->Transcription Proteins Protein Synthesis Transcription->Proteins Outgrowth Neurite Outgrowth Proteins->Outgrowth

Caption: Simplified signaling pathway of retinoid-induced neurite outgrowth.

Conclusion

The derivatives of this compound demonstrate significant potential as modulators of key biological pathways. As histone demethylase inhibitors, they offer a promising avenue for epigenetic-based cancer therapies. In the realm of neuroscience, their application in the synthesis of novel retinoids opens up new possibilities for addressing neurodegenerative diseases. The data presented in this guide underscores the importance of this chemical scaffold and provides a foundation for further research and development of more potent and selective therapeutic agents.

References

A Cost-Benefit Analysis of Methyl 4-bromo-3-chlorobenzoate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic endeavor. Methyl 4-bromo-3-chlorobenzoate, a di-halogenated aromatic ester, serves as a versatile building block for the synthesis of a variety of complex molecules, including potent histone deacetylase (HDAC) inhibitors. This guide provides an objective cost-benefit analysis of utilizing this compound in synthesis, comparing its performance and economic viability against relevant alternatives. The analysis is supported by a review of established reactivity principles and representative experimental data to inform strategic decisions for researchers, scientists, and drug development professionals.

Executive Summary

This compound offers a unique combination of functional handles for sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, a valuable attribute in multi-step syntheses. However, the cost of this starting material necessitates a careful evaluation of its benefits against other structurally similar and potentially more economical alternatives. This guide explores the synthetic utility of this compound in comparison to its corresponding carboxylic acid, isomers, and chloro-analogues, with a specific focus on its application in the synthesis of HDAC inhibitors.

Cost and Performance Comparison

To provide a clear and objective comparison, the following tables summarize the key quantitative data for this compound and its selected alternatives. The cost data is compiled from various chemical suppliers and is subject to change.

Table 1: Cost Comparison of this compound and Alternatives

CompoundMolecular FormulaCAS NumberRepresentative Price (USD/g)
This compoundC₈H₆BrClO₂117738-74-6~$15-25
4-Bromo-3-chlorobenzoic acidC₇H₄BrClO₂25118-59-6~$10-20[1][2][3][4]
Methyl 4-bromo-3-methylbenzoateC₉H₉BrO₂148547-19-7~$20-30
Methyl 3,4-dichlorobenzoateC₈H₆Cl₂O₂2905-68-2~$5-10[5][6]
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂51-44-5~$1-5

Table 2: Performance Comparison in a Representative Suzuki-Miyaura Coupling Reaction

Starting MaterialReaction PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Toluene/H₂O90-1008-1680-95 (at C-Br)
Methyl 3,4-dichlorobenzoatePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100-11012-2470-90 (mono-arylation)
4-Bromo-3-chlorobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Toluene/H₂O90-1008-1675-90 (at C-Br)

Reactivity and Synthetic Strategy

The primary advantage of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond. This allows for selective functionalization at the 4-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.

This selective reactivity is particularly advantageous in the synthesis of complex molecules where sequential introduction of different functionalities is required. For instance, a Suzuki-Miyaura coupling can be performed at the C-Br bond, followed by a subsequent, more forcing, coupling reaction (e.g., a Buchwald-Hartwig amination or another Suzuki coupling with a more active catalyst system) at the C-Cl bond.

In contrast, di-chloro analogues such as Methyl 3,4-dichlorobenzoate, while more cost-effective, offer less selectivity for mono-functionalization, often leading to mixtures of products unless carefully controlled reaction conditions are employed. The corresponding carboxylic acids, such as 4-Bromo-3-chlorobenzoic acid, are also viable alternatives and are generally cheaper. However, the presence of the free carboxylic acid may require a protection step prior to certain coupling reactions, adding to the overall step count and potentially reducing the overall yield.

Application in the Synthesis of HDAC Inhibitors

This compound is a key starting material in the synthesis of certain histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anti-cancer agents. The synthesis of oxopyrrolidinylaminobenzenecarbohydroxamic acids, a class of HDAC inhibitors, can utilize this compound as a scaffold.

The following diagram illustrates a logical workflow for the synthesis of a hypothetical HDAC inhibitor, showcasing the utility of this compound.

HDAC_Inhibitor_Synthesis start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) start->suzuki intermediate1 Methyl 3-chloro-4-arylbenzoate suzuki->intermediate1 amination Buchwald-Hartwig Amination (Pyrrolidinone, Pd catalyst) intermediate1->amination intermediate2 Methyl 3-(pyrrolidinon-yl)-4-arylbenzoate amination->intermediate2 hydrolysis Ester Hydrolysis (LiOH or NaOH) intermediate2->hydrolysis intermediate3 3-(Pyrrolidinon-yl)-4-arylbenzoic acid hydrolysis->intermediate3 hydroxamate Hydroxamic Acid Formation (e.g., HATU, NH₂OH) intermediate3->hydroxamate product Target HDAC Inhibitor hydroxamate->product

Caption: Synthetic workflow for an HDAC inhibitor.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound and its alternatives. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a Methyl 3-chloro-4-arylbenzoate derivative via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of 4-Bromo-3-chlorobenzoic Acid

Objective: To synthesize this compound from the corresponding carboxylic acid.

Materials:

  • 4-Bromo-3-chlorobenzoic acid

  • Methanol (excess)

  • Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-chlorobenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Logical Decision-Making in Synthesis

The choice between this compound and its alternatives is a strategic one that depends on several factors. The following flowchart provides a logical framework for this decision-making process.

Caption: Decision-making flowchart for starting material selection.

Conclusion

This compound is a valuable, albeit relatively expensive, building block for the synthesis of complex organic molecules. Its key advantage lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This feature is particularly beneficial in the construction of intricate molecular architectures, such as those found in some HDAC inhibitors.

For projects where cost is a primary constraint and selective functionalization is less critical, cheaper alternatives like Methyl 3,4-dichlorobenzoate or the corresponding carboxylic acids may be more suitable. However, the potential need for additional steps (e.g., esterification) or more complex purification to handle mixtures of isomers should be factored into the overall cost-benefit analysis. Ultimately, the decision to use this compound should be based on a careful consideration of the synthetic strategy, the desired level of control over reactivity, and the overall project budget.

References

Safety Operating Guide

Proper Disposal of Methyl 4-bromo-3-chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-bromo-3-chlorobenzoate, a halogenated organic compound. Adherence to these procedures is essential to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step to mitigate any potential exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of dust or aerosols, use a NIOSH-approved respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it is considered hazardous waste and must be managed accordingly. Do not discharge this chemical down the drain or dispose of it with regular laboratory trash.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2] This is a critical step to prevent inadvertent mixing with other waste streams, which could lead to dangerous chemical reactions.

    • The container should be made of a compatible material and have a secure, tight-fitting lid to prevent the release of vapors.[2]

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2]

    • If other halogenated organic wastes are collected in the same container, a list of all components must be maintained.[1][2]

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated halogenated organic waste container.

    • For solid waste, use a clean scoop or spatula. Avoid generating dust.

    • For solutions, pour carefully to avoid splashing.

    • Ensure the container is kept closed at all times, except when adding waste.[2]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed and approved waste disposal facility.[3][4][5][6]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material and place it into the designated halogenated organic waste container.[3] Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id 2. Identify as Halogenated Organic Waste ppe->waste_id container 3. Locate Designated & Labeled 'Halogenated Organic Waste' Container waste_id->container transfer 4. Carefully Transfer Waste to Container container->transfer seal 5. Securely Seal the Container transfer->seal store 6. Store in Designated Satellite Accumulation Area seal->store contact_ehs 7. Contact EHS for Pickup and Disposal store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.